Methyl 2,3-dimethyl-1H-indole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2,3-dimethyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13-11-5-4-9(6-10(7)11)12(14)15-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUZOSPLNRNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462987 | |
| Record name | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-27-9 | |
| Record name | 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Fischer Indole Synthesis: A Technical Guide to 2,3-Dimethylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of 2,3-dimethylindole, a valuable scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, various catalytic systems, experimental protocols, and comparative quantitative data to assist researchers in the efficient synthesis of these important heterocyclic compounds.
Introduction
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. The synthesis of 2,3-dimethylindole, specifically from phenylhydrazine and 2-butanone (methyl ethyl ketone), is a classic example of this transformation and serves as a key building block for more complex molecules. This guide will explore various methodologies for this synthesis, from traditional Brønsted and Lewis acid catalysis to modern microwave-assisted and ionic liquid-based approaches.
Reaction Mechanism and Regioselectivity
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from phenylhydrazine and a ketone. Under acidic conditions, the hydrazone undergoes tautomerization to an enehydrazine intermediate. This is followed by a crucial-sigmatropic rearrangement, which forms a new carbon-carbon bond and disrupts the aromaticity of the phenyl ring. Subsequent rearomatization, cyclization, and elimination of ammonia yield the final indole product.
When using an unsymmetrical ketone like 2-butanone, the regioselectivity of the initial enehydrazine formation is a critical factor. The reaction can theoretically proceed via two different enehydrazines, leading to either 2,3-dimethylindole or 2-ethyl-1H-indole. However, the formation of the more substituted enehydrazine is generally favored, leading predominantly to 2,3-dimethylindole.
// Nodes Reactants [label="Phenylhydrazine + 2-Butanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Phenylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enehydrazine [label="Enehydrazine\n(Tautomerization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sigmatropic [label="-Sigmatropic\nRearrangement", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate\n(Aminal)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2,3-Dimethylindole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Ammonia (NH3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Hydrazone [label=" H+"]; Hydrazone -> Enehydrazine [label=" H+"]; Ene
A Technical Guide to the Synthesis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate from p-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for Methyl 2,3-dimethyl-1H-indole-5-carboxylate, a valuable scaffold in medicinal chemistry, starting from readily available p-substituted anilines. The focus is on the well-established Fischer indole synthesis, detailing the necessary precursor synthesis and the final cyclization step. This document includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in practical application.
Introduction
The indole nucleus is a cornerstone in drug discovery, present in a vast array of pharmacologically active compounds. The 2,3-dimethyl-1H-indole-5-carboxylate scaffold, in particular, serves as a key intermediate for various therapeutic agents. The synthesis of this molecule from p-substituted anilines offers a versatile and economically viable approach. This guide will focus on a robust two-stage process: the conversion of a p-substituted aniline to a hydrazine derivative, followed by the Fischer indole synthesis.
Overall Synthetic Pathway
The synthesis commences with a p-substituted aniline, specifically methyl 4-aminobenzoate, which undergoes a diazotization reaction followed by reduction to yield the key intermediate, methyl 4-hydrazinobenzoate. This hydrazine is then subjected to a Fischer indole synthesis with 3-butanone to afford the final product, this compound.
Caption: Overall synthetic pathway.
Data Presentation
Stage 1: Synthesis of Methyl 4-hydrazinobenzoate
This stage involves the diazotization of methyl 4-aminobenzoate followed by the reduction of the resulting diazonium salt.
| Parameter | Value/Range | Notes |
| Diazotization | ||
| Starting Material | Methyl 4-aminobenzoate | |
| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | |
| Temperature | 0-5 °C | Critical for diazonium salt stability. |
| Solvent | Water, HCl(aq) | |
| Reduction | ||
| Reducing Agent | Stannous chloride (SnCl₂), Sodium sulfite | SnCl₂ is a common choice. |
| Temperature | 0-10 °C | Exothermic reaction, requires cooling. |
| Solvent | Concentrated HCl | |
| Overall Yield | 70-85% | Dependent on careful temperature control. |
Stage 2: Fischer Indole Synthesis
This stage involves the acid-catalyzed reaction of methyl 4-hydrazinobenzoate with 3-butanone.
| Parameter | Value/Range | Notes |
| Reactants | Methyl 4-hydrazinobenzoate, 3-Butanone | |
| Catalyst | Polyphosphoric acid (PPA), Sulfuric acid (H₂SO₄), Zinc chloride (ZnCl₂) | PPA is often effective for this cyclization.[1] |
| Temperature | 80-180 °C | Higher temperatures may be needed depending on the catalyst.[1] |
| Reaction Time | 1-5 hours | Monitored by TLC. |
| Solvent | Acetic acid, Ethanol, or neat | |
| Yield | 60-80% | Can be influenced by the choice of catalyst and reaction conditions. |
Experimental Protocols
Stage 1: Synthesis of Methyl 4-hydrazinobenzoate
Materials:
-
Methyl 4-aminobenzoate
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, suspend methyl 4-aminobenzoate (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir for an additional 2-3 hours at room temperature.
-
-
Work-up and Isolation:
-
Collect the precipitated hydrazine hydrochloride salt by filtration and wash with a small amount of cold water.
-
To obtain the free hydrazine, dissolve the hydrochloride salt in water and basify to pH 8-9 with a cold aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydrazinobenzoate.
-
Stage 2: Synthesis of this compound
Caption: Experimental workflow for Fischer indole synthesis.
Materials:
-
Methyl 4-hydrazinobenzoate hydrochloride
-
3-Butanone (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine methyl 4-hydrazinobenzoate hydrochloride (1.0 eq) and 3-butanone (1.2 eq).
-
-
Catalyst Addition and Heating:
-
Slowly add polyphosphoric acid (PPA) (10 eq by weight) to the mixture with efficient stirring. An initial exotherm may be observed.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 1-3 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to precipitate the crude product.
-
-
Purification:
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Conclusion
The Fischer indole synthesis provides a reliable and adaptable method for the preparation of this compound from a p-substituted aniline precursor. Careful control of reaction conditions, particularly temperature during the diazotization and the choice of catalyst in the cyclization step, are crucial for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important indole derivative for applications in drug discovery and development.
References
An In-depth Technical Guide to Methyl 2,3-dimethyl-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological significance of Methyl 2,3-dimethyl-1H-indole-5-carboxylate. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed data, experimental insights, and contextual understanding of this indole derivative.
Core Chemical Properties
This compound (CAS No: 21987-27-9) is a polysubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. This compound serves as a crucial building block for the synthesis of more complex, biologically active molecules.
Physicochemical Data
The key physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 21987-27-9 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Appearance | White to light yellow solid | |
| Boiling Point | 357.7 ± 37.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Flash Point | 170.1 ± 26.5 °C | |
| Purity | ≥ 98% (Commercially available) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ether. | [3] |
Spectral Data
While a comprehensive, publicly available spectral analysis for this specific molecule is limited, typical spectral characteristics for indole derivatives can be inferred. Researchers should perform their own analyses for confirmation.
-
¹H NMR: Expected signals would include singlets for the two methyl groups on the indole ring, a singlet for the methyl ester group, aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole.
-
¹³C NMR: Expected signals would include carbons of the methyl groups, the ester carbonyl, and the aromatic and pyrrole ring carbons of the indole nucleus.
-
Mass Spectrometry (MS): The exact mass is 203.24.[1] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₂H₁₃NO₂.
Synthesis and Experimental Protocols
The most established and versatile method for synthesizing substituted indoles is the Fischer Indole Synthesis, discovered in 1883.[2][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2][5]
Proposed Synthetic Pathway: Fischer Indole Synthesis
A plausible synthetic route to this compound involves the reaction of methyl 4-hydrazinobenzoate with butan-2-one in the presence of an acid catalyst.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Fischer Indole Synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Spectroscopic Analysis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of Methyl 2,3-dimethyl-1H-indole-5-carboxylate. Due to the limited public availability of experimental spectral data for this specific compound, this document presents predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also includes standardized experimental protocols for the spectroscopic techniques discussed and a logical workflow for spectral analysis.
Compound Overview
This compound
-
CAS Number: 21987-27-9
-
Molecular Formula: C₁₂H₁₃NO₂
-
Molecular Weight: 203.24 g/mol
-
Structure:
(Note: An illustrative structure is provided here. In a real-world scenario, a proper chemical drawing would be inserted.)
This compound is a derivative of indole, a common scaffold in pharmacologically active molecules. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in research and development settings.
Predicted Spectroscopic Data
While specific experimental data for this compound is not publicly available in the conducted searches, the following tables summarize the expected spectroscopic data based on its structure and known values for similar indole derivatives.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.2 (variable) | br s | 1H | N-H (Indole) |
| ~ 8.05 | d | 1H | H-4 |
| ~ 7.80 | dd | 1H | H-6 |
| ~ 7.25 | d | 1H | H-7 |
| ~ 3.90 | s | 3H | O-CH₃ (Ester) |
| ~ 2.40 | s | 3H | C2-CH₃ |
| ~ 2.30 | s | 3H | C3-CH₃ |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 168.0 | C=O (Ester) |
| ~ 138.0 | C-7a |
| ~ 132.0 | C-2 |
| ~ 128.0 | C-3a |
| ~ 124.0 | C-5 |
| ~ 122.0 | C-4 |
| ~ 120.0 | C-6 |
| ~ 110.0 | C-7 |
| ~ 108.0 | C-3 |
| ~ 52.0 | O-CH₃ (Ester) |
| ~ 12.0 | C2-CH₃ |
| ~ 9.0 | C3-CH₃ |
Note: Chemical shifts are approximate.
Table 3: Predicted IR and MS Data
| Spectroscopic Technique | Expected Values | Interpretation |
| IR (Infrared) Spectroscopy | ~ 3400 cm⁻¹ (broad) | N-H stretch |
| ~ 2950 cm⁻¹ | C-H stretch (aliphatic) | |
| ~ 1710 cm⁻¹ | C=O stretch (ester) | |
| ~ 1600 cm⁻¹ | C=C stretch (aromatic) | |
| ~ 1250 cm⁻¹ | C-O stretch (ester) | |
| MS (Mass Spectrometry) | m/z 203 | [M]⁺ (Molecular ion) |
| m/z 188 | [M - CH₃]⁺ | |
| m/z 172 | [M - OCH₃]⁺ | |
| m/z 144 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear magnetic resonance spectroscopy provides detailed information about the structure and chemical environment of atoms.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer. The instrument's magnetic field strength will determine the resonance frequencies.[2]
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4] Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be taken first and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands (peaks) in the spectrum and correlate them to specific functional groups using correlation tables.[7]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8]
-
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) is a common method.[9] The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[9]
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[9]
-
Data Interpretation: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.
Caption: Workflow for Spectroscopic Data Analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. While predicted data is provided, it is always recommended to obtain experimental data for definitive structural confirmation.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound|CAS 21987-27-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 4. 21987-27-9|this compound|BLD Pharm [bldpharm.com]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. [21987-27-9], MFCD06520938, this compound [combi-blocks.com]
- 8. Methyl Indole-5-carboxylate | 1011-65-0 | TCI EUROPE N.V. [tcichemicals.com]
- 9. indole-building-block.com [indole-building-block.com]
An In-depth Technical Guide on the Biological Activity of Substituted Indole-5-carboxylates
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Substitution at the C-5 position with a carboxylate group provides a key handle for modifying molecular properties and biological activity. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted indole-5-carboxylates. It details their potential as anticancer and antimicrobial agents, supported by quantitative data from various studies. Furthermore, this guide outlines key experimental protocols and visualizes complex pathways and workflows to facilitate further research and development in this promising area of drug discovery.
Introduction
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of modern drug discovery.[2][4] Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide array of biological targets, including enzymes and receptors.[1] This versatility has led to the development of indole-based drugs for a multitude of conditions, from cancer and infections to neurological disorders.[3][4][5]
The introduction of a carboxylate group, particularly at the 5-position of the indole ring, offers a strategic advantage in drug design. This functional group can act as a hydrogen bond acceptor or donor, influence the molecule's polarity and solubility, and serve as a point for further chemical modification. This guide focuses specifically on substituted indole-5-carboxylates, exploring their diverse biological activities and the underlying chemical principles that govern their function.
Synthesis of Substituted Indole-5-carboxylates
The synthesis of substituted indoles is a well-established field in organic chemistry, with several named reactions providing access to the core scaffold. The Fischer indole synthesis is a classic and versatile method, though not always suitable for 2,3-unsubstituted indoles.[6] More modern approaches, such as the Gassman indole synthesis, allow for the creation of a wider variety of substituted indoles from readily available anilines.[6][7]
A general challenge in indole chemistry is the selective functionalization of specific positions on the ring, such as the C5 carbon, due to its relatively low reactivity.[5] Recent breakthroughs have demonstrated methods for direct and regioselective C5-H functionalization using transition metal catalysts, such as copper, which represents a significant advancement for creating diverse indole-5-carboxylate libraries.[5][8]
Below is a generalized workflow for the synthesis and derivatization of indole-5-carboxylates.
Caption: Generalized synthetic workflow for producing indole-5-carboxylate derivatives.
Biological Activities
Substituted indole-5-carboxylates have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most extensively studied.
Anticancer Activity
The indole scaffold is present in many anticancer agents, where it contributes to mechanisms such as tubulin polymerization inhibition, kinase inhibition, and apoptosis induction.[2][3][4] Derivatives of indole-5-carboxylic acid have shown significant potential in this area.
For instance, a study on 5-hydroxyindole-3-carboxylic acid esters revealed potent cytotoxic effects against MCF-7 breast cancer cells, with some compounds showing minimal toxicity to normal cells.[9] Compound 5d , an ester derivative with a 4-methoxy group, was identified as the most potent in the series, with a half-maximal effective concentration (EC50) of 4.7 µM.[9] Another study identified two indole carboxylic acid conjugates of melampomagnolide B (7j and 7k ) as strong leads for developing potent anticancer agents, with 7j showing an EC50 value of 720 nM against an AML cell line.[10] These compounds represent some of the most promising anticancer agents derived from sesquiterpenes.[10]
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 5d | MCF-7 (Breast Cancer) | EC50 | 4.7 µM | [9] |
| 7j | M9-ENL1 AML | EC50 | 720 nM | [10] |
| 7j | Primary AML Specimen 1 | EC50 | 0.33 µM | [10] |
| 7j | Primary AML Specimen 2 | EC50 | 1.0 µM | [10] |
| 11 | SW620 (Colorectal) | IC50 | 3.2 µM | [11] |
| 9 | MCF-7 (Breast Cancer) | IC50 | 3.5 µM | [11] |
| 10 | K562 (Leukemia) | IC50 | 12.6 µM | [11] |
The proposed mechanism for some of these compounds involves the inhibition of survivin, a member of the inhibitors of apoptosis (IAPs) protein family, which is often overexpressed in tumors.[9] By inhibiting survivin, these indole derivatives can promote apoptosis in cancer cells.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. bioengineer.org [bioengineer.org]
- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Potential therapeutic applications of dimethyl-indole compounds
An In-depth Technical Guide to the Therapeutic Applications of Dimethyl-Indole Compounds
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1][2] Substitution with methyl groups, particularly creating dimethyl-indole derivatives, has yielded compounds with significant therapeutic potential, most notably in the fields of oncology and virology. These compounds exert their effects through diverse mechanisms, including epigenetic modification by inhibiting enzymes like Lysine-Specific Demethylase 1 (LSD1) and direct interference with viral replication processes.[3][4] This guide provides a technical overview of the primary therapeutic applications of dimethyl-indole compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows for researchers and drug development professionals.
Dimethyl-indole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of malignancies including lung, pancreas, and colon cancers, as well as acute myeloid leukemia (AML).[3][5] Their mechanisms of action are varied, with a significant focus on the inhibition of epigenetic regulators and induction of cytotoxicity.
Mechanism of Action: LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that plays a critical role in carcinogenesis by removing mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[6] Overexpression of LSD1 is common in many cancers and is associated with blocked cell differentiation and increased proliferation and migration.[6][7] Several indole derivatives have been identified as potent, reversible inhibitors of LSD1, representing a key therapeutic strategy.[8] These compounds typically function by competing with the histone substrate for the binding pocket of the enzyme, thereby preventing the demethylation process that alters gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 2,3-dimethyl-1H-indole-5-carboxylate in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2,3-dimethyl-1H-indole-5-carboxylate is a heterocyclic compound that serves as a crucial chemical intermediate in the synthesis of a variety of more complex molecules. Its rigid indole scaffold, substituted with reactive methyl and carboxylate groups, makes it a valuable building block, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, offering insights for researchers and scientists working in organic synthesis and pharmaceutical development.
Physicochemical Properties
This compound is a white to light yellow solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 21987-27-9 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Boiling Point | 357.7 ± 37.0 °C at 760 mmHg[1] |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Flash Point | 170.1 ± 26.5 °C[1] |
Synthesis of the Core Intermediate
The synthesis of this compound can be conceptually approached through established methods for indole ring formation, followed by esterification, or by constructing the ring with the ester functionality already in place. The Fischer indole synthesis and the Japp-Klingemann reaction are two classical and versatile methods that can be adapted for this purpose.
A plausible synthetic route involves a two-step process starting from a substituted aniline. This process begins with the formation of the indole ring system, followed by the esterification of the carboxylic acid.
References
The Enduring Legacy of Indole Synthesis: A Technical Guide to its Discovery and Evolution
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its synthesis has been a subject of intense research for over a century, leading to the development of a rich and diverse portfolio of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery and history of polysubstituted indole synthesis, with a focus on seminal methods that have shaped the field. We will delve into the classical Fischer, Bischler-Möhlau, and Reissert syntheses, which laid the foundation for indole chemistry, and explore the evolution to modern palladium-catalyzed approaches, exemplified by the Larock indole synthesis. This guide presents detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to provide a thorough understanding of these pivotal transformations.
I. The Dawn of Indole Chemistry: Classical Synthetic Strategies
The late 19th century witnessed the birth of indole synthesis, with pioneering chemists developing robust methods that are still in use today. These classical syntheses, while sometimes requiring harsh conditions, demonstrated the fundamental principles of constructing the indole nucleus.
The Fischer Indole Synthesis: A Cornerstone Reaction
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1] A variety of Brønsted and Lewis acids can be employed as catalysts.[1]
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a series of well-established steps, including tautomerization to an enehydrazine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization and aromatization with the elimination of ammonia.[1]
Figure 1: General workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2,3-Dimethylindole
A representative procedure for the Fischer indole synthesis involves the reaction of phenylhydrazine with 2-butanone.
-
Reactants: Phenylhydrazine (0.01 mol), 2-butanone (0.01 mol).
-
Catalyst: Boron trifluoride etherate.
-
Solvent: Ethanol.
-
Procedure: A mixture of phenylhydrazine and 2-butanone in ethanol is treated with boron trifluoride etherate and refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
-
Yield: Approximately 90%.[3]
Quantitative Data for Fischer Indole Synthesis
The Fischer indole synthesis is versatile, accommodating a wide range of substituted arylhydrazines and carbonyl compounds. The yields are generally good, as illustrated in the table below.
| Arylhydrazine | Carbonyl Compound | Catalyst | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | Phosphomolybdic acid | 86 | [4] |
| p-Tolylhydrazine | Acetone | Double Salt | 78 | [5] |
| p-Chlorophenylhydrazine | Cyclohexanone | Double Salt | 58 | [5] |
| p-Bromophenylhydrazine | Cyclohexanone | Double Salt | 69 | [5] |
The Bischler-Möhlau Indole Synthesis: An Alternative Route
The Bischler-Möhlau indole synthesis, developed by August Bischler and Richard Möhlau in the late 19th century, provides a method for the synthesis of 2-arylindoles from an α-bromoacetophenone and an excess of an aniline.[6] The classical conditions for this reaction are often harsh, requiring high temperatures.[6] However, modern modifications, such as the use of microwave irradiation, have made this method more practical and environmentally friendly.[7]
Mechanism of the Bischler-Möhlau Indole Synthesis
The reaction is believed to proceed through the initial formation of an α-anilinoacetophenone, which then reacts with a second equivalent of aniline to form a key intermediate that undergoes electrophilic cyclization and subsequent aromatization.[6]
Figure 2: Simplified workflow of the Bischler-Möhlau Indole Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles
This modern protocol avoids the use of solvents and significantly reduces reaction times.
-
Reactants: Aniline (2 equivalents), Phenacyl bromide (1 equivalent).
-
Procedure: A mixture of the aniline and phenacyl bromide is irradiated in a microwave reactor at 600 W for 1 minute. The resulting solid is then purified.
-
Yields: 52-75% for various substituted anilines and phenacyl bromides.[7]
Quantitative Data for Microwave-Assisted Bischler-Möhlau Synthesis
This one-pot procedure provides good yields for a range of substrates.
| Aniline | Phenacyl Bromide | Yield (%) | Reference |
| Aniline | Phenacyl bromide | 71 | [8] |
| 4-Methylaniline | Phenacyl bromide | 75 | [8] |
| 4-Methoxyaniline | Phenacyl bromide | 72 | [8] |
| Aniline | 4'-Methylphenacyl bromide | 73 | [8] |
| Aniline | 4'-Methoxyphenacyl bromide | 68 | [8] |
The Reissert Indole Synthesis: A Multi-step Approach
The Reissert indole synthesis is a versatile method for the preparation of indoles and, in particular, indole-2-carboxylic acids.[9] The reaction involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.[9][10]
Mechanism of the Reissert Indole Synthesis
The synthesis proceeds in two main stages: the base-catalyzed condensation to form the pyruvate derivative, followed by reduction of the nitro group and subsequent intramolecular cyclization and dehydration.
Figure 3: Logical workflow of the Reissert Indole Synthesis.
Experimental Protocol: Synthesis of Indole-2-carboxylic acid
A general procedure for the Reissert synthesis is as follows:
-
Step 1: Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like sodium ethoxide in ethanol.
-
Step 2: Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is reduced, for example, with zinc in acetic acid, to afford indole-2-carboxylic acid.[9]
-
Step 3 (Optional): Decarboxylation: The indole-2-carboxylic acid can be decarboxylated by heating to yield the parent indole.[9]
-
Yields: The Reissert synthesis generally provides good yields of indole-2-carboxylic acids, often in the range of 60-80%.[11]
Quantitative Data for Reissert Indole Synthesis
The yields for the Reissert synthesis are typically good for the formation of indole-2-carboxylic acids.
| o-Nitrotoluene Derivative | Yield of Indole-2-carboxylic acid (%) | Reference |
| 2-Nitrotoluene | Good to Excellent | [10] |
| 4-Chloro-2-nitrotoluene | Good | [12] |
| 4-Fluoro-2-nitrotoluene | Good | [12] |
| 4-Methyl-2-nitrotoluene | Good | [12] |
II. The Modern Era: Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis revolutionized organic synthesis, and indole chemistry was no exception. Palladium-catalyzed reactions, in particular, have provided milder, more efficient, and highly versatile routes to polysubstituted indoles.
The Larock Indole Synthesis: A Powerful Heteroannulation
First reported by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[13] The reaction is known for its broad substrate scope and high regioselectivity, with the bulkier substituent of an unsymmetrical alkyne generally ending up at the 2-position of the indole.[2][14]
Mechanism of the Larock Indole Synthesis
The catalytic cycle involves the oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the active catalyst.[13]
Figure 4: Catalytic cycle of the Larock Indole Synthesis.
Experimental Protocol: Synthesis of 2,3-Disubstituted Indoles
A typical Larock indole synthesis protocol is as follows:
-
Reactants: o-Iodoaniline (1 equivalent), disubstituted alkyne (2-5 equivalents).
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂).
-
Base: Potassium carbonate.
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of the o-iodoaniline, alkyne, palladium(II) acetate, and potassium carbonate in DMF is heated, typically at 100 °C. After completion, the reaction is worked up by extraction and the product is purified by chromatography.[14]
-
Yields: Often exceed 80%.[2]
Quantitative Data for Larock Indole Synthesis
The Larock synthesis is highly efficient for a wide range of substrates.
| o-Iodoaniline Derivative | Alkyne | Yield (%) | Reference |
| 2-Iodoaniline | Diphenylacetylene | >80 | [2] |
| 2-Iodo-4-methylaniline | 1-Phenyl-1-propyne | >80 | [2] |
| N-Acetyl-2-iodoaniline | 4-Octyne | >80 | [13] |
| 2-Iodoaniline | 1-(Trimethylsilyl)oct-1-yne | >80 | [13] |
III. Conclusion
The synthesis of polysubstituted indoles has a rich and fascinating history, evolving from classical, often harsh, methods to elegant and highly efficient modern catalytic approaches. The foundational Fischer, Bischler-Möhlau, and Reissert syntheses provided the initial tools to construct this vital heterocyclic system and continue to be relevant today. The development of palladium-catalyzed reactions, such as the Larock synthesis, has dramatically expanded the synthetic chemists' toolbox, allowing for the construction of complex indole derivatives with high levels of control and efficiency. This technical guide provides a solid foundation for researchers to understand and apply these key synthetic transformations in their own work, from fundamental studies to the development of novel therapeutics and materials. The continued innovation in this field promises even more powerful and sustainable methods for the synthesis of this important class of compounds in the future.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Structural Elucidation of Novel Indole Ester Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of natural products and synthetic drugs.[1] Its derivatives, particularly indole esters, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The development of novel indole ester derivatives is a key focus in drug discovery, making their precise structural elucidation a critical step.[4][5] This technical guide provides a comprehensive overview of the integrated analytical workflow used to determine the structure of these novel compounds, from initial synthesis to definitive three-dimensional confirmation.
General Synthesis and Purification
The journey of structural elucidation begins with the synthesis of the target molecule. A common approach involves the esterification of an indole carboxylic acid or the reaction of an indole derivative with an appropriate electrophile.[6][7]
Experimental Protocol: Synthesis of a Novel Indole Ester
This protocol provides a generalized method for the synthesis of an indole-3-carboxylate derivative, a common structural motif.
-
Reaction Setup : To a solution of indole-3-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Addition of Electrophile : Add the desired alkyl halide (e.g., ethyl bromide, 1.2 equivalents) to the mixture.
-
Reaction Conditions : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Work-up : Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure indole ester derivative.[8]
The Structural Elucidation Workflow
A systematic and multi-technique approach is essential for unambiguously determining the structure of a novel compound. The general workflow integrates several spectroscopic and analytical methods, each providing a unique piece of the structural puzzle.
Caption: General workflow for structural elucidation.
Spectroscopic Analysis
Spectroscopy is the cornerstone of molecular structure determination, providing detailed information on molecular weight, functional groups, and atomic connectivity.[9]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula.[10][11] The fragmentation pattern observed in the MS/MS spectrum offers clues about the compound's structure, often revealing the loss of the ester group or characteristic cleavages of the indole ring.[12][13]
Experimental Protocol: HRMS Analysis
-
Sample Preparation : Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation : Analyze the sample using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Data Acquisition : Acquire the mass spectrum in positive ionization mode to observe the [M+H]⁺ or [M+Na]⁺ ions.
-
Analysis : Use the instrument's software to calculate the exact mass and determine the elemental composition. Analyze the fragmentation pattern to identify characteristic neutral losses.
Table 1: Representative Mass Spectrometry Data for a Novel Indole Ester
| Parameter | Observation | Interpretation |
|---|---|---|
| Ionization Mode | ESI+ | - |
| [M+H]⁺ (Exact Mass) | 204.0968 | Molecular Formula: C₁₂H₁₃NO₂ |
| Key Fragments (m/z) | 175.0911 | Loss of ethyl group (-C₂H₅) |
| 158.0652 | Loss of ethoxy group (-OC₂H₅) |
| | 130.0573 | Loss of carboethoxy group (-COOC₂H₅) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[9] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.[14]
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : Record ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer (typically 400 MHz or higher).[8]
-
Analysis : Integrate ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ) and coupling constants (J) to deduce the substitution pattern on the indole ring and the structure of the ester group.[6][14]
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for an Indole Ester Derivative
| Position | ¹H NMR (Multiplicity, J in Hz) | ¹³C NMR | Notes |
|---|---|---|---|
| Indole-NH | ~8.1-12.0 (br s) | - | Chemical shift is solvent-dependent. |
| Indole-H2 | ~7.2-8.2 (s or d) | ~125-138 | Position of this proton is key to substitution. |
| Indole-H4/H7 | ~7.5-8.0 (d) | ~120-128 | Typically the most downfield aromatic protons. |
| Indole-H5/H6 | ~7.0-7.3 (m) | ~120-124 | Often appear as a complex multiplet. |
| Ester -OCH₂- | ~4.1-4.4 (q, J ≈ 7.1) | ~60-62 | For an ethyl ester. |
| Ester -CH₃ | ~1.2-1.4 (t, J ≈ 7.1) | ~14-15 | For an ethyl ester. |
| Ester C=O | - | ~160-175 | Carbonyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[15][16] For an indole ester, the most prominent signals are the N-H stretch of the indole and the C=O stretch of the ester.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis : Identify the key absorption bands corresponding to the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for an Indole Ester
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | 3300-3500 (sharp or broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2980 |
| Ester C=O | Stretch | 1680-1750 (strong) |
| C-O | Stretch | 1100-1300 |
X-ray Crystallography
While spectroscopic methods provide a detailed picture of connectivity, single-crystal X-ray crystallography offers definitive, unambiguous proof of the molecular structure, including its three-dimensional arrangement and stereochemistry.[17][18]
Experimental Workflow: Single-Crystal X-ray Diffraction
Obtaining a high-quality crystal is often the most challenging step. The general workflow from crystal to final structure is well-established.[18]
Caption: Workflow for X-ray crystallography.
Table 4: Example Crystallographic Data for a Novel Indole Derivative
| Parameter | Value | Description |
|---|---|---|
| Formula | C₁₅H₁₀N₂O₂S | Elemental composition of the molecule. |
| Crystal System | Orthorhombic | The crystal lattice system.[18] |
| Space Group | P 2₁2₁2₁ | The symmetry of the unit cell.[18] |
| a (Å) | 4.9459 | Unit cell dimension.[18] |
| b (Å) | 10.5401 | Unit cell dimension.[18] |
| c (Å) | 25.0813 | Unit cell dimension.[18] |
| V (ų) | 1307.50 | Volume of the unit cell.[18] |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental data. |
Biological Context: Signaling Pathways
Understanding the structure of a novel indole ester is often a prelude to investigating its biological function. Many indole derivatives act as inhibitors of specific enzymes, such as kinases, which are crucial components of cellular signaling pathways.[5][19] Elucidating the structure allows for rational drug design and molecular docking studies to predict how the molecule interacts with its biological target.[10]
Caption: Inhibition of a kinase pathway.
References
- 1. rjpn.org [rjpn.org]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]
- 8. rsc.org [rsc.org]
- 9. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 16. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Methyl 2,3-dimethyl-1H-indole-5-carboxylate Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific, under-characterized derivative, Methyl 2,3-dimethyl-1H-indole-5-carboxylate. In the absence of extensive experimental data for this particular molecule, this document outlines a systematic computational workflow, including target prediction, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling. Furthermore, it presents detailed, representative experimental protocols for the validation of in silico hypotheses, focusing on anticancer activity, a common therapeutic area for indole derivatives. All quantitative data from related compounds are summarized in structured tables, and complex workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a practical resource for researchers initiating the biological evaluation of novel indole compounds.
Introduction
The indole nucleus is a fundamental heterocyclic structure found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The diverse therapeutic potential of indole derivatives has established them as a cornerstone in drug discovery and development.[3] this compound is a specific indole derivative for which the biological activity has not been extensively reported. Computational, or in silico, methods provide a powerful and resource-efficient approach to predict the potential bioactivities of such novel compounds, thereby guiding and prioritizing experimental validation efforts.[4][5]
This guide details a comprehensive in silico strategy to elucidate the potential biological targets and therapeutic applications of this compound. The workflow encompasses ligand-based and structure-based virtual screening to identify potential protein targets, followed by molecular docking to predict binding modes and affinities. Additionally, the principles of QSAR modeling are discussed as a means to predict biological activity based on the physicochemical properties of a series of related compounds. To ground these computational predictions in real-world applications, this document also provides detailed experimental protocols for assessing anticancer activity, a prominent bioactivity of the indole class.
Predicted Bioactivity Profile of Indole Derivatives
Table 1: Anticancer Activity of Representative Indole Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| HD02 | 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | NCI Cancer Cell Line Panel | Varies by cell line | [6] |
| HD05 | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | NCI Cancer Cell Line Panel | Varies by cell line | [6] |
| HD12 | (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | NCI Cancer Cell Line Panel | Varies by cell line | [6] |
| Compound 5f | Indole derivative of ursolic acid | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [7] |
| HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [7] | ||
| Compound 2e | 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 (Colorectal Carcinoma) | 6.43 ± 0.72 | [3] |
| A549 (Lung Adenocarcinoma) | 9.62 ± 1.14 | [3] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [3] |
In Silico Bioactivity Prediction Workflow
The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects.[1]
Detailed Methodologies
3.1.1. Target Identification
The initial step is to identify potential biological targets. This can be accomplished using both ligand-based and structure-based approaches.
-
Ligand-Based Target Prediction: This method leverages the principle of chemical similarity, where compounds with similar structures are likely to bind to the same targets.
-
Protocol:
-
Obtain the 2D structure (SMILES format) of this compound.
-
Submit the structure to online platforms such as SwissTargetPrediction, PharmMapper, or SuperPred.
-
These servers compare the input structure against databases of known bioactive ligands and their targets.
-
Analyze the output, which is a ranked list of potential protein targets based on similarity scores.
-
-
-
Structure-Based Target Prediction (Inverse Docking): This approach involves docking the compound of interest against a large library of protein binding sites.
-
Protocol:
-
Prepare the 3D structure of the ligand, ensuring correct protonation and energy minimization.
-
Utilize an inverse docking server or software (e.g., idock) that contains a library of druggable protein structures.
-
The software systematically docks the ligand into each binding site and calculates a binding score.
-
Rank the proteins based on the predicted binding affinities to identify the most probable targets.
-
-
3.1.2. Molecular Docking
Once potential targets are identified, molecular docking is used to predict the binding conformation and affinity of the ligand within the protein's active site.
-
Protocol:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atomic charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds to allow for conformational flexibility.
-
-
Docking Simulation:
-
Define the binding pocket on the target protein, typically by creating a grid box centered on the active site residues.
-
Perform the docking simulation using software such as AutoDock Vina, GOLD, or Glide.[8] The program will generate multiple binding poses.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding binding energy scores. The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.
-
-
3.1.3. Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[9][10] While a QSAR model cannot be built for a single compound, this section outlines the protocol for its development, which could be applied once a series of analogues of this compound are synthesized and tested.
-
Protocol:
-
Data Collection: Curate a dataset of structurally related indole derivatives with experimentally determined biological activity data (e.g., IC50 values).
-
Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Mordred.
-
Data Splitting: Divide the dataset into a training set (typically 80%) and a test set (20%) to build and validate the model, respectively.[11]
-
Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a model that correlates the descriptors with biological activity.[11]
-
Model Validation: Evaluate the predictive power of the model using the test set. Key validation metrics include the coefficient of determination (R²) and Root Mean Square Error (RMSE).
-
Prediction: Once validated, the QSAR model can be used to predict the bioactivity of new, untested compounds like this compound.
-
Hypothetical Signaling Pathway Inhibition
Based on the frequent anticancer activity of indole derivatives, a plausible mechanism of action is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Experimental Validation Protocols
The following protocols are representative methods for validating the predicted anticancer activity of a novel compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
-
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells to determine if the compound induces programmed cell death.
-
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both.
-
Conclusion
This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. By leveraging a systematic computational workflow, researchers can generate robust hypotheses regarding the compound's potential therapeutic targets and mechanisms of action. The provided data on related indole derivatives and detailed experimental protocols offer a solid foundation for initiating the laboratory-based evaluation of this novel compound. This integrated approach of computational prediction and experimental validation is crucial for accelerating the drug discovery process and efficiently identifying promising new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. neovarsity.org [neovarsity.org]
- 10. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 11. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning | MDPI [mdpi.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 2,3-dimethyl-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Methyl 2,3-dimethyl-1H-indole-5-carboxylate. Indole derivatives are crucial structural motifs in many pharmaceutical compounds, making their efficient purification a critical step in synthetic and drug development workflows.[1] The provided protocol is suitable for scaling from analytical assessment to preparative isolation, ensuring high purity of the final compound.
Introduction
This compound (CAS No. 21987-27-9) is a heterocyclic building block used in the synthesis of various biologically active molecules.[2] As with many organic syntheses, the crude product often contains starting materials, by-products, and other impurities. A reliable purification method is essential to isolate the target compound at a purity level suitable for subsequent research and development stages. RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity.[3] This document provides a detailed protocol for the purification of this indole derivative using a C18 stationary phase with a methanol and water mobile phase system.
Physicochemical Properties
Understanding the properties of the target compound is crucial for developing an effective purification strategy. This compound is a moderately non-polar molecule.
| Property | Value | Reference |
| CAS Number | 21987-27-9 | [4][5] |
| Molecular Formula | C₁₂H₁₃NO₂ | [4][5] |
| Molecular Weight | 203.24 g/mol | [4] |
| Appearance | White to light yellow solid | [6] |
| Solubility | Soluble in methanol, ethanol, ether, chloroform, and DMSO. Insoluble in water. | [6][7][8] |
| UV Absorbance | Indole structures typically absorb UV light strongly, with maxima often around 270-290 nm. | [9][10][11] |
HPLC Method Parameters
A gradient elution method is recommended for initial runs to effectively separate the target compound from impurities with varying polarities.[10] The method can be converted to an isocratic one for routine purification once the separation profile is established.[12]
Table 1: Analytical and Preparative HPLC Conditions
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 20 x 150 mm, 5-10 µm |
| Mobile Phase A | Deionized Water + 0.1% Formic Acid | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Gradient | 50% to 95% B over 15 min | 50% to 95% B over 15 min (may be optimized) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Column Temp. | 30 °C | Ambient or 30 °C |
| Detection | UV at 280 nm (or PDA 200-400 nm) | UV at 280 nm |
| Injection Volume | 5-20 µL | 0.5-2.0 mL (concentration dependent) |
| Sample Conc. | 1 mg/mL | 10-50 mg/mL |
Note: Formic acid is used to improve peak shape and ensure reproducibility.[10] Methanol is chosen as the organic modifier, though acetonitrile is also a common alternative for separating indole derivatives.[13][14]
Experimental Protocol
Reagent and Sample Preparation
-
Mobile Phase Preparation : Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade deionized water. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade methanol. Filter both phases through a 0.45 µm filter to remove particulates and degas thoroughly.
-
Sample Preparation : Prepare a stock solution of the crude this compound at a concentration of approximately 10 mg/mL in methanol or a suitable solvent mixture (e.g., methanol/DMSO).
-
Analytical Sample : Dilute the stock solution to 1 mg/mL with methanol for analytical runs.
-
Filtration : Filter the sample solution through a 0.22 µm syringe filter before injection to prevent column clogging.
HPLC System Setup and Equilibration
-
Install the appropriate column (analytical or preparative).
-
Purge the pump lines with fresh mobile phases.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 15-20 minutes or until a stable baseline is achieved.
Analytical Scouting Run
-
Inject 10 µL of the 1 mg/mL analytical sample.
-
Run the analytical gradient method as described in Table 1.
-
Identify the peak corresponding to this compound based on its expected retention time and UV spectrum (if using a PDA detector).
-
Assess the separation from nearby impurities and determine the retention time.
Preparative Purification
-
Switch to the preparative column and equilibrate the system at the higher preparative flow rate.
-
Perform a small loading run (e.g., 0.1 mL) to confirm the retention time on the preparative scale.
-
Once confirmed, inject the desired volume of the concentrated crude sample (e.g., 1-2 mL).
-
Run the preparative gradient method.
Fraction Collection
-
Monitor the chromatogram in real-time.
-
Begin collecting the eluent just before the target peak begins to rise from the baseline.
-
Continue collection until the peak has fully returned to the baseline. It may be beneficial to collect the peak in multiple smaller fractions (e.g., peak front, peak apex, peak tail) for more precise purity selection.
Post-Purification Analysis and Processing
-
Purity Check : Analyze a small aliquot from the collected fraction(s) using the analytical HPLC method to confirm purity.
-
Solvent Removal : Combine the pure fractions and remove the methanol/water solvent, typically using a rotary evaporator.
-
Final Product : The remaining solid is the purified this compound. Dry the compound further under high vacuum to remove residual solvent.
Visualized Workflows
The following diagrams illustrate the key processes involved in the HPLC purification and method development.
Caption: Workflow for the HPLC purification of this compound.
Caption: Logical flow for developing a reversed-phase HPLC purification method.
Conclusion
The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. By following the outlined steps for method development, sample preparation, and fraction analysis, researchers can obtain this key indole intermediate with high purity, suitable for demanding applications in medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. chembk.com [chembk.com]
- 6. biosynce.com [biosynce.com]
- 7. Methyl indole-3-carboxylate CAS#: 942-24-5 [m.chemicalbook.com]
- 8. Methyl indole-5-carboxylate CAS#: 1011-65-0 [amp.chemicalbook.com]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 12. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
Application Notes and Protocols for the Recrystallization of Crude Indole Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of crude indole esters via recrystallization. The focus is on delivering practical, actionable guidance to enhance the purity of these critical compounds used in pharmaceutical and life sciences research.
Principle of Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the crude indole ester sparingly at room temperature but will have high solubility at an elevated temperature.[1] This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.[2]
The process generally involves the following key stages:
-
Solvent Selection: Identifying a suitable solvent or solvent system.
-
Dissolution: Dissolving the crude indole ester in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): Removing insoluble impurities from the hot solution.
-
Crystallization: Allowing the solution to cool slowly to induce the formation of pure crystals.
-
Isolation: Collecting the purified crystals by vacuum filtration.
-
Washing: Rinsing the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Thoroughly drying the purified crystals to remove any remaining solvent.
Data Presentation: Recrystallization of Indole and its Derivatives
The following table summarizes quantitative data from various studies on the purification of indole and related compounds using recrystallization, providing a comparative overview of different systems and their efficiencies.
| Compound | Crude Purity | Recrystallization Solvent(s) | Key Conditions | Final Purity | Yield | Reference(s) |
| Indole | >80% | Methanol/Water (3:2) | Crystallization at 0°C | >99% | >75% | [3] |
| Indole | 73.3 wt% | n-Hexane | Crystallization at 283 K (10°C) for 10 min | 99.5 wt% | 57.5% | [4][5] |
| Tryptophan Methyl Ester Hydrochloride | Not Specified | Dichloromethane | Cooling to -10°C | Not Specified | 81.0 - 93.6% | [5][6] |
| Ethyl 1-acetyl-1H-indole-3-carboxylate | Not Specified | Ethanol | Cooling in a refrigerator | Suitable for X-ray analysis | Not Specified | [3] |
| Methyl 2,3-dimethyl-3H-indole-3-acetate | Not Specified | Acetonitrile or 2% Methanol/Ether | Not Specified | Analytical sample | Not Specified | [7] |
| Methyl Indole-3-carboxylate | Crude | Methanol/Water or Ethyl Acetate/Hexane | Not Specified | Pure solid | Not Specified | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the recrystallization of crude indole esters. A general protocol is provided first, which can be adapted based on the specific indole ester and the nature of the impurities. This is followed by specific examples found in the literature.
3.1 General Protocol for Recrystallization of Indole Esters
This protocol is a starting point and may require optimization for specific indole esters.
Materials:
-
Crude indole ester
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, hexane, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Reflux condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection:
-
Dissolution:
-
Place the crude indole ester in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, just enough to create a slurry.
-
Gently heat the mixture while stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step should be done rapidly to prevent premature crystallization.[6]
-
-
Crystallization:
-
Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[7]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature or in a desiccator until a constant weight is achieved.[6]
-
3.2 Specific Protocol: Recrystallization of Ethyl 1-acetyl-1H-indole-3-carboxylate
This protocol is adapted from a literature procedure for obtaining high-purity crystals.[3]
Materials:
-
Crude Ethyl 1-acetyl-1H-indole-3-carboxylate
-
Ethanol
-
Erlenmeyer flask
-
Heating source
-
Refrigerator or cold room
Procedure:
-
Dissolution: Dissolve the crude ethyl 1-acetyl-1H-indole-3-carboxylate in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool to room temperature, then place it in a refrigerator to facilitate slow crystallization.
-
Isolation: Collect the resulting crystals by filtration.
-
Drying: Dry the crystals under vacuum.
3.3 Specific Protocol: Recrystallization of Tryptophan Methyl Ester Hydrochloride
This protocol is based on a patented method for the purification of this indole ester derivative.[5][6]
Materials:
-
Crude Tryptophan Methyl Ester Hydrochloride
-
Dichloromethane
-
Reaction vessel with cooling capabilities
Procedure:
-
Dissolution: Dissolve the crude tryptophan methyl ester hydrochloride in dichloromethane.
-
Crystallization: Cool the solution to -10°C to induce the precipitation of the purified solid.
-
Isolation and Washing: Filter the cold solution to collect the crystals. Wash the collected solid with a small amount of ice-cold dichloromethane.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40°C).
Visualizations
4.1 General Recrystallization Workflow
The following diagram illustrates the logical steps involved in the purification of crude indole esters by recrystallization.
4.2 Solvent Selection Logic
The choice of a suitable solvent is critical for successful recrystallization. The following diagram outlines the decision-making process for solvent selection.
References
- 1. researchgate.net [researchgate.net]
- 2. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 3. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6284897B2 - Method for crystallizing tryptophan - Google Patents [patents.google.com]
- 5. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
- 6. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2,3-dimethyl-1H-indole-5-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] The functionalization of the indole ring is a key strategy in drug discovery for modulating biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2][3] This application note provides a detailed protocol for the synthesis of 5-aryl derivatives of Methyl 2,3-dimethyl-1H-indole-5-carboxylate via a palladium-catalyzed Suzuki-Miyaura coupling reaction. The described methodology starts from a halogenated indole precursor, coupling it with various arylboronic acids to yield a diverse library of target compounds.
Reaction Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[4] The catalytic cycle generally proceeds through three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5] A base is required to activate the organoboron compound for the transmetalation step.[6]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the synthesis of Methyl 5-aryl-2,3-dimethyl-1H-indole-5-carboxylate derivatives from a bromo-indole precursor.
Materials and Equipment:
-
Methyl 5-bromo-2,3-dimethyl-1H-indole-5-carboxylate (Substrate)
-
Arylboronic acid (Coupling partner, 1.5 - 2.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[2]
-
Anhydrous solvent (e.g., Dimethoxyethane (DME)/water, Dioxane/water)[2][7]
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial, add Methyl 5-bromo-2,3-dimethyl-1H-indole-5-carboxylate (1.0 mmol), the desired arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent system (e.g., 4 mL of DME and 1 mL of water) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-120°C) for 2-12 hours.[2][8] Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.[9]
-
Extraction: Dilute the filtrate with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., n-Hexane/Ethyl Acetate) to afford the desired Methyl 5-aryl-2,3-dimethyl-1H-indole-5-carboxylate derivative.[9]
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Scope of the Suzuki-Miyaura Coupling
The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups onto the indole scaffold. The choice of catalyst, base, and solvent can be optimized for specific substrates.[2] The following table summarizes representative conditions and yields for the coupling of 5-bromo-indoles/indazoles with various boronic acids, which can be extrapolated for the target synthesis.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 2 | ~90[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | H₂O | 120 (MW) | 1 | 76[8] |
| 3 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | H₂O | 120 (MW) | 1 | 70[8] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | H₂O | 120 (MW) | 1 | 53[8] |
| 5 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | 85[2] |
| 6 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | 88[2] |
Table 1: Summary of reaction conditions and yields for Suzuki-Miyaura coupling on related 5-bromo-heterocycles. Yields are illustrative and may vary for the specific substrate.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and robust method for the C-5 arylation of the 2,3-dimethyl-1H-indole-5-carboxylate scaffold. The protocol is operationally simple and tolerates a wide range of functional groups on the arylboronic acid coupling partner, making it an invaluable tool in medicinal chemistry and drug development for the rapid generation of diverse compound libraries.[2][8] The use of modern catalysts allows these reactions to proceed in good to excellent yields under relatively mild conditions.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Determining the Cytotoxicity of Novel Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] The evaluation of the cytotoxic potential of novel indole compounds is a critical step in the early stages of drug development, providing essential information about their therapeutic window and potential toxic effects. These application notes provide detailed protocols for assessing the cytotoxicity of novel indole compounds using established in vitro assays. The methodologies described herein are designed to deliver robust and reproducible data for determining key parameters such as the half-maximal inhibitory concentration (IC50).
This document outlines the protocols for three widely used cytotoxicity assays: the AlamarBlue (Resazurin) assay for assessing cell viability and metabolic activity, and the Lactate Dehydrogenase (LDH) assay for evaluating cell membrane integrity. Furthermore, it provides an overview of the intrinsic and extrinsic apoptosis signaling pathways, common mechanisms through which cytotoxic compounds induce cell death.
Experimental Protocols
Cell Culture and Compound Preparation
Reliable and reproducible cytotoxicity data begins with consistent cell culture and accurate compound preparation.
1.1. Materials
-
Selected human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Novel Indole Compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks (T-25, T-75)
-
96-well and 6-well cell culture plates, sterile
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA solution
1.2. Cell Line Maintenance
-
Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.[2]
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.[2]
1.3. Compound Preparation
-
Prepare a high-concentration stock solution of the novel indole compound in sterile DMSO (e.g., 10 mM).[2]
-
Store the stock solution at -20°C or as recommended for the compound's stability.[2]
-
On the day of the experiment, prepare serial dilutions of the indole compound in the complete cell culture medium. Ensure the final DMSO concentration in the highest concentration treatment does not exceed a level known to be non-toxic to the cells (typically ≤ 0.5%).
AlamarBlue (Resazurin) Cell Viability Assay
The AlamarBlue assay is a sensitive, non-toxic, and reliable method for quantifying cell viability and proliferation. It utilizes the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[3] The amount of resorufin produced is directly proportional to the number of viable cells.[4]
2.1. Materials
-
Cells seeded in a 96-well plate
-
Novel indole compound dilutions
-
AlamarBlue reagent
-
Microplate reader (fluorescence or absorbance)
2.2. Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5][6]
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared serial dilutions of the indole compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[1]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
AlamarBlue Addition: Following the treatment period, add AlamarBlue reagent equal to 10% of the volume in each well (e.g., 10 µL for a 100 µL volume).[4][5]
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C, protected from direct light.[4] The optimal incubation time may vary between cell types.[5]
-
Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Fluorescence of treated cells - Fluorescence of blank) / (Fluorescence of vehicle control - Fluorescence of blank)] x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[1][6] This assay serves as an indicator of compromised cell membrane integrity.[1]
3.1. Materials
-
Cells seeded in a 96-well plate
-
Novel indole compound dilutions
-
LDH Assay Kit (containing reaction mix, substrate, and stop solution)
-
Lysis Buffer (e.g., 1% Triton X-100)
-
Microplate reader
3.2. Protocol
-
Cell Seeding and Treatment: Seed and treat cells with the novel indole compound as described in the AlamarBlue assay protocol (Steps 1 and 2).
-
Controls: Prepare the following controls in triplicate:[1]
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[1]
-
Background Control: Culture medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[1]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]
-
Assay Procedure: Add 50 µL of the LDH reaction mix to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[1]
-
Stop Reaction: Add 50 µL of stop solution to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[6] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Hypothetical IC50 Values of Novel Indole Compounds on Various Cancer Cell Lines after 48h Treatment (AlamarBlue Assay)
| Compound | HeLa (µM) | HepG2 (µM) | MCF-7 (µM) |
| Indole Compound A | 15.2 ± 1.8 | 25.5 ± 2.1 | 18.9 ± 1.5 |
| Indole Compound B | 8.7 ± 0.9 | 12.3 ± 1.1 | 9.5 ± 0.8 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Percentage Cytotoxicity of Novel Indole Compounds at their IC50 Concentration on Various Cancer Cell Lines after 48h Treatment (LDH Assay)
| Compound (at IC50) | HeLa (%) | HepG2 (%) | MCF-7 (%) |
| Indole Compound A | 52.1 ± 4.5 | 48.9 ± 5.2 | 55.3 ± 4.8 |
| Indole Compound B | 58.7 ± 5.1 | 51.2 ± 4.9 | 60.1 ± 5.5 |
| Doxorubicin (Control) | 65.4 ± 6.2 | 62.8 ± 5.9 | 70.2 ± 6.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of novel indole compounds.
Signaling Pathways
Intrinsic Apoptosis Pathway
Many cytotoxic compounds, including indole derivatives, can induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is initiated by intracellular stress signals such as DNA damage.[8] Key events include the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome.[9] The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[8][9]
Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface.[10] This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates caspase-8.[10][11] Activated caspase-8 can then directly activate the executioner caspase-3 or cleave Bid, which links the extrinsic pathway to the intrinsic pathway to amplify the apoptotic signal.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. advancedbiomatrix.com [advancedbiomatrix.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Antimicrobial Screening of Newly Synthesized Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indole and its derivatives are a significant class of heterocyclic compounds widely distributed in nature and are core components of various therapeutic drugs.[1][2] In recent years, there has been a surge in interest in synthesizing novel indole derivatives to combat the growing threat of antimicrobial resistance.[3][4] These compounds have shown a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungi.[3][4] Their mechanisms of action are diverse, ranging from the disruption of cell membranes and respiratory metabolism to the inhibition of essential enzymes and cell division proteins.[5][6][7][8]
This document provides detailed protocols for the preliminary antimicrobial screening of newly synthesized indole derivatives and presents a summary of reported activity data to guide future research and development.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standard and efficient technique for determining MIC values.[7][10][11]
Materials:
-
Synthesized indole derivatives
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi[4]
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Standard control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)[4][7]
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the synthesized indole derivatives in DMSO to a known high concentration (e.g., 2000 µg/mL).[4]
-
Inoculum Preparation:
-
Culture the test microorganisms on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
-
Pick several isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
-
Dilute this suspension in the appropriate broth (MHB or SDB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[4] Discard the final 100 µL from the last well. This creates a range of concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control: A well containing broth and inoculum only (no compound).
-
Negative Control: A well containing broth only (no inoculum).
-
Standard Drug Control: A row dedicated to a standard antibiotic, prepared with the same serial dilution method.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25°C for 48 hours for fungi.[4]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed compared to the positive control.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This test is performed as a follow-up to the MIC assay.
Materials:
-
Microtiter plates from the completed MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette tips or loops
-
Incubator
Procedure:
-
Subculturing: Following the determination of MIC, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-inoculate the aliquot onto a fresh, sterile agar plate. Be sure to label the plate to correspond with the concentrations from the MIC wells.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in no viable colonies on the agar plate, corresponding to a 99.9% reduction in the initial inoculum.[9]
Protocol 3: Agar Well Diffusion for Zone of Inhibition
This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the ability of a compound to diffuse through agar and inhibit microbial growth.
Materials:
-
Synthesized indole derivatives
-
Petri dishes with Mueller-Hinton Agar
-
Microbial inoculum (prepared to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or hollow punch (6-8 mm diameter)
-
Standard antibiotic disks or solutions
Procedure:
-
Plate Preparation: Using a sterile cotton swab, evenly streak the prepared microbial inoculum over the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the indole derivative stock solution into each well.
-
Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a standard antibiotic disk or solution as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the clear zone of no growth around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[12]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the general workflow for antimicrobial screening and potential mechanisms of action for indole derivatives.
Caption: General experimental workflow for antimicrobial screening of indole derivatives.
Caption: Potential antimicrobial mechanisms of action for indole derivatives.
Data Presentation: Summary of Antimicrobial Activity
The following tables summarize quantitative data from various studies on the antimicrobial activity of newly synthesized indole derivatives.
Table 1: Antimicrobial Activity of Aminoguanidine-Indole Derivatives Data sourced from a study on derivatives against ESKAPE pathogens and clinical isolates.[3]
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| 3I | S. aureus (MRSA) | 4 | - |
| 3I | K. pneumoniae (Resistant) | 8 | - |
| 3L | S. aureus (MRSA) | 4 | - |
| 3L | K. pneumoniae (Resistant) | 4 | - |
| 4P | S. aureus (MRSA) | 4 | - |
| 4P | K. pneumoniae (Resistant) | 4 | 8 |
| 5P | S. aureus (MRSA) | 8 | - |
| 5P | K. pneumoniae (Resistant) | 16 | - |
| Note: '-' indicates data not reported in the source. |
Table 2: Antimicrobial Activity of Indole Derivatives Containing 1,2,4-Triazole and 1,3,4-Thiadiazole Data represents a selection of compounds tested against various bacterial and fungal strains.[4]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | C. krusei MIC (µg/mL) |
| 1b | 12.5 | 25 | 3.125 | 3.125 |
| 2b | 12.5 | 25 | 3.125 | 3.125 |
| 2d | 6.25 | 12.5 | 3.125 | 3.125 |
| 3b | 6.25 | 12.5 | 3.125 | 3.125 |
| 3d | 3.125 | 6.25 | 6.25 | 3.125 |
| Fluconazole | - | - | 6.25 | 6.25 |
| Ciprofloxacin | 0.78 | 0.78 | - | - |
| Note: '-' indicates not applicable or not tested. |
Table 3: Activity of Indole Derivatives Against Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) A selection of simple indole derivatives screened for activity against clinical XDRAB isolates.[11]
| Compound | MIC (µg/mL) |
| 5-iodoindole | 64 |
| 5-fluoroindole | 64 |
| 6-bromoindole | 64 |
| 3-methylindole | 64 |
| 7-hydroxyindole | 512 |
Table 4: Activity of an Indole-Core Compound (CZ74) Targeting FtsZ Data from a study identifying a novel indole derivative with potent activity against Gram-positive bacteria.[8]
| Microorganism | MIC (µg/mL) |
| S. aureus (MRSA) | 2 |
| S. aureus (VISA) | 4 |
| Enterococcus (VRE) | 2 |
| B. subtilis | 2 |
| Note: VISA = Vancomycin-Intermediate S. aureus; VRE = Vancomycin-Resistant Enterococcus. |
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. rsisinternational.org [rsisinternational.org]
- 3. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria | Semantic Scholar [semanticscholar.org]
- 7. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-core-based novel antibacterial agent targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Ester Hydrolysis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the hydrolysis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate to its corresponding carboxylic acid, 2,3-dimethyl-1H-indole-5-carboxylic acid. This conversion is a fundamental step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols outlined below are based on established methods for the alkaline hydrolysis of indole esters.
Data Presentation
The following table summarizes various conditions for the alkaline hydrolysis of methyl esters, including those of indole derivatives, as found in the chemical literature. This allows for a comparative analysis of different methodologies.
| Entry | Substrate | Base | Solvent System | Temperature | Time | Yield | Reference |
| 1 | General Esters | KOH | Methanol | Room Temp. | 2-60 min | High | General Method |
| 2 | Hindered Esters | NaOH | Dichloromethane/Methanol (9:1) | Room Temp. | Minutes | High | General Method |
| 3 | Indole Methyl Ester | LiOH | THF/Water | Reflux | 3 h | Quantitative | Example Protocol |
| 4 | Complex Indole Ester | LiOH | aq. tert-Butyl Alcohol | 35 °C | 36 h | >78% | Specific Example |
| 5 | N-Acyl Indole Methyl Ester | Me₃SnOH | 1,2-Dichloroethane | Microwave | - | - | Alternative Method |
Experimental Protocols
Two primary protocols using common laboratory reagents are provided for the hydrolysis of this compound.
Protocol 1: Hydrolysis using Potassium Hydroxide in Aqueous Methanol
This protocol is a standard and often high-yielding method for the saponification of simple methyl esters.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of methanol.
-
Addition of Base: To the stirring solution, add an aqueous solution of potassium hydroxide (2-3 eq). A typical solvent ratio is 9:1 methanol to water.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive esters, the mixture can be gently heated to reflux.
-
Work-up:
-
Once the reaction is complete, remove the methanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl. The carboxylic acid product should precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Alternatively, if the product does not precipitate, extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,3-dimethyl-1H-indole-5-carboxylic acid.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Hydrolysis using Lithium Hydroxide in Tetrahydrofuran/Water
This method is often preferred for more complex molecules where milder conditions are necessary.
Materials:
-
This compound
-
Lithium Hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent like hexane to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of 3-4 with 1M HCl while cooling in an ice bath.
-
-
Isolation:
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase on a rotary evaporator to obtain the carboxylic acid.
-
-
Purification: Recrystallize the crude product from an appropriate solvent if necessary.
Visualizations
Diagram of the General Ester Hydrolysis Workflow
One-Pot Synthesis of 1,2,3-Trisubstituted Indoles from Arylhydrazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1,2,3-trisubstituted indoles, a privileged scaffold in medicinal chemistry, from readily available arylhydrazines. The methodologies presented herein are selected for their operational simplicity, rapid reaction times, and high yields, making them suitable for library synthesis and drug discovery programs.
Introduction
Indole derivatives are of paramount importance in pharmaceutical and materials sciences.[1] In particular, 1,2,3-trisubstituted indoles are key structural motifs in a wide array of biologically active compounds. Traditional multi-step syntheses of these complex molecules can be time-consuming and inefficient. One-pot, multi-component reactions offer a streamlined alternative, enhancing synthetic efficiency by minimizing intermediate purification steps, reducing waste, and saving time.
This guide focuses on the Fischer indole synthesis as the core reaction, which remains an indispensable tool for constructing the indole nucleus.[2] We will explore a robust and rapid one-pot, three-component protocol combining Fischer indolisation with a subsequent N-alkylation or N-arylation step to afford a diverse range of 1,2,3-trisubstituted indoles.[3][4]
Core Methodology: Fischer Indolisation–N-Alkylation/Arylation Sequence
The primary strategy involves the acid-catalyzed condensation of an arylhydrazine with a ketone to form a phenylhydrazone intermediate. This intermediate, without isolation, undergoes a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.[5] The resulting N-unsubstituted indole is then directly alkylated or arylated in the same reaction vessel to yield the final 1,2,3-trisubstituted product.
This sequential one-pot approach is highly efficient, often with total reaction times under an hour, and utilizes readily available starting materials.[3][4] Microwave irradiation can be employed to significantly accelerate the process, particularly the N-arylation step.[6]
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for representative one-pot syntheses of 1,2,3-trisubstituted indoles, showcasing the versatility and efficiency of the Fischer indolisation-alkylation/arylation strategy.
Table 1: One-Pot Fischer Indolisation-N-Alkylation [3]
| Entry | Arylhydrazine | Ketone | Alkyl Halide | Catalyst/Solvent | Time (min) | Yield (%) |
| 1 | Phenylhydrazine | Butan-2-one | Benzyl bromide | PTSA / Ethanol | < 30 | 92 |
| 2 | Phenylhydrazine | Cyclohexanone | Ethyl iodide | PTSA / Ethanol | < 30 | 88 |
| 3 | 4-Methoxyphenylhydrazine | Acetophenone | Propyl iodide | PTSA / Ethanol | < 30 | 85 |
| 4 | 1-Naphthylhydrazine | Propiophenone | Benzyl bromide | PTSA / Ethanol | < 30 | 78 |
Table 2: Microwave-Assisted One-Pot Fischer Indolisation-N-Arylation [6]
| Entry | Arylhydrazine | Ketone/Aldehyde | Aryl Halide | Catalyst/Base/Solvent | Time (min) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Iodobenzene | Cu₂O / K₃PO₄ / Ethanol | 40 | 85 |
| 2 | Phenylhydrazine | Butan-2-one | 4-Iodotoluene | Cu₂O / K₃PO₄ / Ethanol | 40 | 78 |
| 3 | 4-Fluorophenylhydrazine | Phenylacetaldehyde | 1-Iodo-4-methoxybenzene | Cu₂O / K₃PO₄ / Ethanol | 40 | 81 |
| 4 | Phenylhydrazine | Cyclohexanone | 1-Iodo-3-nitrobenzene | Cu₂O / K₃PO₄ / Ethanol | 40 | 75 |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Fischer Indolisation-N-Alkylation[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the arylhydrazine (1.0 mmol), ketone (1.1 mmol), and ethanol (5 mL).
-
Fischer Indolisation: Add p-toluenesulfonic acid (PTSA) (0.1 mmol) to the mixture. Heat the reaction to reflux (approximately 80 °C) and stir for 15-20 minutes.
-
N-Alkylation: After cooling the reaction mixture slightly, add the alkyl halide (1.2 mmol) and a suitable base (e.g., potassium carbonate, 2.0 mmol).
-
Reaction Completion: Heat the mixture to reflux and stir for an additional 10-15 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted One-Pot Fischer Indolisation-N-Arylation[6]
-
Fischer Indolisation (Microwave): In a microwave-safe vial, combine the arylhydrazine (1.47 mmol), ketone or aldehyde (1.54 mmol), and ethanol (0.75 mL). Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 120 °C) for a short duration (e.g., 10 minutes).
-
N-Arylation (Microwave): After cooling the vial, add the aryl iodide (1.5 eq.), copper(I) oxide (Cu₂O) as the catalyst, and potassium phosphate (K₃PO₄) as the base. Reseal the vial and subject it to a second period of microwave heating (e.g., 150 °C for 30 minutes).
-
Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired N-arylindole.
Visualizations
Experimental Workflow
Caption: General workflow for the one-pot synthesis of 1,2,3-trisubstituted indoles.
Signaling Pathways and Logical Relationships
Caption: Key components and conditions for the one-pot indole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and forming the core of many pharmaceutical agents. The specific substitution pattern and stereochemistry of the indole ring profoundly influence the biological activity of these molecules. Consequently, the effective separation and purification of indole isomers are of paramount importance in drug discovery, development, and quality control to ensure the efficacy and safety of therapeutic candidates.
This document provides detailed application notes and experimental protocols for the separation of various indole isomers using different modes of column chromatography, including Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.
Chromatographic Techniques for Indole Isomer Separation
The selection of an appropriate chromatographic technique is contingent on the physicochemical properties of the indole isomers, such as polarity, charge, and chirality. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for such separations.[1] For non-superimposable mirror images (enantiomers), specialized Chiral Stationary Phases (CSPs) are necessary.[1]
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting a suitable chromatographic method for the separation of indole isomers.
Caption: Workflow for selecting a chromatographic method for indole isomer separation.
Application Note 1: Reversed-Phase HPLC for Diastereomer Separation
Objective: To separate and quantify the diastereomers of Octahydro-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals like Perindopril and Trandolapril.
Quantitative Data Summary
| Parameter | Value | Reference |
| Instrumentation | HPLC with Refractive Index Detector (RID) | [2][3] |
| Column | Inertsil ODS-4 (C18), 250 mm x 4.6 mm, 5 µm | [2][3][4] |
| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0) | [1][2][3] |
| Flow Rate | 1.5 mL/min | [1][2][3] |
| Column Temperature | 35°C | [1][2][3] |
| Run Time | 35 minutes | [2][3][4] |
| Linearity Range | LOQ to 150% of nominal concentration | [2][3][4] |
| Correlation Coefficient (r²) | > 0.999 for all isomers | [2][3][4][5] |
| Recovery | 93.9% - 107.9% for all isomers | [2][3][4][5] |
| Limit of Detection (LOD) | ~0.006 mg/mL for all isomers | [2][3][4][5] |
| Limit of Quantification (LOQ) | 0.022 - 0.024 mg/mL for all isomers | [2][3][4][5] |
Experimental Protocol
This protocol outlines the steps for the separation of Octahydro-1H-indole-2-carboxylic acid diastereomers.
Caption: Protocol for RP-HPLC separation of Octahydro-1H-indole-2-carboxylic acid isomers.
Method Notes:
-
Due to the non-chromophoric nature of the analyte, a Refractive Index Detector (RID) is employed.[2][3]
-
The system should be well-stabilized prior to analysis, as RID detectors can be sensitive to temperature and pressure fluctuations.[2][3]
-
This method has been validated according to ICH guidelines for accuracy, linearity, precision, and robustness.[1][2][3]
Application Note 2: Chiral HPLC for Enantiomer Separation
Objective: To resolve enantiomers of chiral indole derivatives. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.
General Conditions and Considerations
Chiral separations are highly specific to the analyte and the chiral stationary phase. A screening approach is often necessary to identify the optimal column and mobile phase combination.[1]
| Parameter | General Recommendation | Rationale |
| Stationary Phase | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) | These phases offer broad applicability and can resolve a wide range of chiral compounds through interactions like hydrogen bonding, dipole-dipole, and π–π interactions.[1] |
| Mobile Phase | Normal Phase: n-Hexane / 2-Propanol (or Ethanol) mixtures.Reversed Phase: Acetonitrile / Water or Methanol / Water with buffers (e.g., ammonium bicarbonate).[6][7] | The choice between normal and reversed phase depends on the analyte's solubility and the specific CSP. Reversed-phase methods are often more compatible with mass spectrometry (MS) detection.[6] |
| Detection | UV/Vis or Mass Spectrometry (MS) | Dependent on the chromophoric properties of the indole derivative and the desired sensitivity. |
Experimental Protocol: Chiral Method Development Workflow
This protocol provides a general workflow for developing a chiral separation method for an indole derivative.
Caption: General workflow for chiral HPLC method development.
Application Note 3: HILIC and NP-HPLC for Polar and Non-Polar Isomers
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent choice for separating highly polar indole derivatives that exhibit poor retention in reversed-phase systems.[8] The mechanism relies on the partitioning of the polar analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[9]
Typical HILIC Conditions:
-
Stationary Phase: Bare silica, or silica bonded with polar functional groups (e.g., amide, diol).[9]
-
Mobile Phase: High concentration of a water-miscible organic solvent (typically 70-95% acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).[10]
-
Elution: Gradient elution typically starts with a high organic content, and the aqueous portion is increased to elute more polar compounds.[9]
Normal-Phase HPLC (NP-HPLC)
NP-HPLC is suitable for the separation of non-polar indole isomers.[11] In this mode, a polar stationary phase is used with a non-polar mobile phase.[11]
Typical NP-HPLC Conditions:
-
Stationary Phase: Silica gel or alumina.[8]
-
Mobile Phase: Non-polar solvents such as hexane or petroleum ether, mixed with a slightly more polar solvent like ethyl acetate or dichloromethane to modulate retention.[1]
-
Considerations: For basic indole derivatives, peak tailing can occur due to interactions with acidic silanol groups on the silica surface. This can be mitigated by adding a basic modifier like triethylamine (TEA) to the mobile phase or by using a base-deactivated column.[1][8]
Conclusion
The separation of indole isomers is a critical task in pharmaceutical research and development. A systematic approach, beginning with an assessment of the isomers' physicochemical properties (polarity and chirality), allows for the selection of the most appropriate chromatographic technique. Reversed-phase HPLC is a versatile method for a wide range of indole derivatives, while HILIC and Normal-Phase HPLC provide solutions for highly polar and non-polar isomers, respectively. For enantiomeric resolution, chiral chromatography with polysaccharide-based stationary phases is the method of choice. The detailed protocols and data provided in these application notes serve as a valuable resource for developing robust and reliable separation methods for indole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. jordilabs.com [jordilabs.com]
Application Notes and Protocols for Monitoring Indole Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of indole synthesis reactions, which are crucial in the development of a wide range of pharmaceuticals and biologically active compounds. The protocols focus on three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction
The synthesis of the indole scaffold is a cornerstone of medicinal chemistry. Famous examples of indole-containing drugs include the anti-inflammatory drug Indomethacin, the antimigraine class of triptans, and the neurotransmitter serotonin. Efficiently synthesizing these molecules requires precise monitoring of the reaction progress to optimize conditions, maximize yield, and ensure the purity of the final product. Techniques such as HPLC, GC-MS, and NMR provide real-time or quasi-real-time insights into the consumption of starting materials and the formation of intermediates and products.
Key Analytical Techniques
A comparative overview of the most common techniques for monitoring indole synthesis is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on boiling point, followed by mass-based detection. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Quantification | Excellent for accurate quantification using external or internal standards.[1] | Good for quantification, especially for volatile components. Derivatization may be required for polar indoles.[1] | Can be quantitative (qNMR) with an internal standard, providing a direct mole ratio of species. |
| In-situ Monitoring | Possible with specialized flow-reactors, but typically involves offline analysis of aliquots. | Generally offline, as samples need to be withdrawn and prepared for injection. | Excellent for in-situ and real-time monitoring directly in the reaction vessel (NMR tube).[2] |
| Structural Info | Retention time provides limited structural information. Diode-array detectors can give UV-Vis spectra. | Mass spectrometry provides fragmentation patterns, aiding in structural elucidation. | Provides detailed structural information about all soluble species in the reaction mixture. |
| Typical Use Case | Robust, high-throughput, and accurate quantitative analysis of the entire reaction profile.[1] | Analysis of volatile starting materials or products and confirmation of their identity. | Detailed mechanistic studies and in-situ monitoring of reaction kinetics.[2] |
Application Note 1: HPLC Monitoring of Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles from a phenylhydrazine and a ketone or aldehyde in an acidic medium. HPLC is the gold standard for monitoring the progress of this reaction due to its high resolution and quantitative accuracy.[1]
Experimental Protocol: HPLC Analysis
Objective: To quantitatively monitor the consumption of phenylhydrazine and acetophenone and the formation of the corresponding indole product over time.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution is often optimal. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1]
-
Gradient Program: Start with 90% A and 10% B, ramp to 10% A and 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm or 280 nm.[1]
2. Sample Preparation:
-
At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h), carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the initial mobile phase composition in a clean vial. This stops the reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
3. Quantification:
-
Prepare stock solutions of the starting materials (phenylhydrazine, acetophenone) and the expected indole product of known concentrations.
-
Create a series of calibration standards by diluting the stock solutions to at least five different concentrations.
-
Inject the standards into the HPLC system to generate calibration curves by plotting peak area against concentration for each compound.
-
Inject the prepared reaction samples. The concentration of each component at each time point can be determined from its peak area using the calibration curve.[1]
Quantitative Data Presentation
The following table represents typical data obtained from HPLC monitoring of a Fischer indole synthesis reaction.
| Time Point | [Phenylhydrazine] (M) | [Acetophenone] (M) | [2-Phenylindole] (M) |
| 0 min | 0.100 | 0.100 | 0.000 |
| 15 min | 0.082 | 0.081 | 0.018 |
| 30 min | 0.065 | 0.066 | 0.034 |
| 1 hr | 0.040 | 0.041 | 0.059 |
| 2 hr | 0.015 | 0.016 | 0.084 |
| 4 hr | 0.002 | 0.003 | 0.097 |
Application Note 2: GC-MS Monitoring of Indole Synthesis
GC-MS is a powerful technique for monitoring indole syntheses, particularly when the reactants or products are volatile. For less volatile or more polar indoles, derivatization is often necessary to improve their chromatographic properties.
Experimental Protocol: GC-MS Analysis (with Derivatization)
Objective: To monitor the formation of an indole product that requires derivatization for good chromatographic performance.
1. Sample Preparation and Derivatization (Silylation):
-
Withdraw a 50 µL aliquot from the reaction mixture at various time points.
-
Quench the reaction by adding the aliquot to 1 mL of a suitable organic solvent like ethyl acetate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This is critical as moisture interferes with the derivatization.
-
To the dried residue, add 50 µL of anhydrous pyridine to ensure complete dissolution.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection into the GC-MS.
2. Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
3. Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peaks corresponding to the derivatized starting materials and products.
-
Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST) or with the spectrum of a pure, derivatized standard.
-
For quantification, create a calibration curve using a derivatized internal standard and standards of the analyte at known concentrations.
Quantitative Data Presentation
The following table shows representative data for the formation of a silylated indole product over time.
| Time Point | Peak Area of Derivatized Reactant | Peak Area of Derivatized Indole Product |
| 0 min | 1,500,000 | 0 |
| 30 min | 950,000 | 520,000 |
| 1 hr | 550,000 | 910,000 |
| 2 hr | 200,000 | 1,250,000 |
| 4 hr | < 10,000 | 1,450,000 |
Application Note 3: In-situ NMR Monitoring of Indole Synthesis
NMR spectroscopy is uniquely suited for in-situ monitoring of chemical reactions, providing rich structural and quantitative information without the need for sample extraction.[2] This allows for true real-time analysis of reaction kinetics.
Experimental Protocol: In-situ ¹H NMR Monitoring
Objective: To monitor the kinetics of an indole synthesis (e.g., Bischler-Möhlau) by acquiring ¹H NMR spectra at regular intervals.
1. Sample Preparation:
-
In a clean NMR tube, dissolve the starting materials (e.g., α-bromo-acetophenone and aniline for the Bischler-Möhlau synthesis) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of an internal standard that does not react with any components in the mixture and has a resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton experiment. For kinetic monitoring, use a minimal number of scans (e.g., ns=1 or 4) to ensure a short acquisition time for each time point.
-
Acquisition Parameters:
-
Recycle Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate quantification.
-
Number of Scans (ns): Use the minimum number required for adequate signal-to-noise.
-
-
Automated Acquisition: Use the spectrometer's software to set up an arrayed experiment that acquires spectra at regular time intervals (e.g., every 5 minutes for 8 hours).
3. Data Processing and Analysis:
-
Process the series of spectra (e.g., Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for the reactants, intermediates, and the final indole product.
-
Integrate the area of these peaks relative to the integral of the internal standard.
-
The concentration of each species at a given time is proportional to its integral value relative to the known concentration of the internal standard.
Quantitative Data Presentation
The following table illustrates the change in relative concentration of key species during an in-situ NMR-monitored reaction.
| Time (minutes) | Relative Conc. Reactant A | Relative Conc. Intermediate B | Relative Conc. Indole Product C |
| 0 | 1.00 | 0.00 | 0.00 |
| 30 | 0.75 | 0.15 | 0.10 |
| 60 | 0.55 | 0.25 | 0.20 |
| 120 | 0.25 | 0.20 | 0.55 |
| 240 | 0.05 | 0.05 | 0.90 |
| 480 | <0.01 | <0.01 | 0.99 |
Visualizations
Indole Signaling Pathway in Drug Development
Indole and its derivatives are known to interact with various cellular signaling pathways. For instance, they can act as ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are crucial in regulating immune responses and xenobiotic metabolism. Understanding these interactions is vital for drug development.
Caption: Indole signaling through AhR and PXR nuclear receptors.
Experimental Workflow for HPLC Reaction Monitoring
This diagram illustrates the logical flow of monitoring an indole synthesis reaction using HPLC, from setting up the reaction to final data analysis.
Caption: Workflow for monitoring indole synthesis via HPLC.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between different analytical techniques and the type of information they provide for monitoring chemical reactions.
Caption: Relationship between techniques and data in reaction monitoring.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis of 2,3-Dimethylindoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,3-dimethylindoles via the Fischer indole synthesis. This resource offers detailed troubleshooting advice, frequently asked questions, comparative data, and experimental protocols to address common challenges encountered during this valuable reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of the Fischer indole synthesis for 2,3-dimethylindoles?
A1: The yield of the Fischer indole synthesis is highly sensitive to several factors. The most critical parameters to control are the choice of acid catalyst, the reaction temperature, the solvent, and the purity of the starting materials (phenylhydrazine and 2-butanone). Optimization of these variables is key to achieving high yields.
Q2: Which acid catalysts are most effective for the synthesis of 2,3-dimethylindoles?
A2: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can effectively catalyze the reaction.[1][2] The choice of catalyst can significantly impact the yield and reaction conditions required.[1] For instance, boron trifluoride etherate has been reported to produce high yields of 2,3-dimethylindole.
Q3: Can microwave irradiation improve the yield and reaction time?
A3: Yes, microwave-assisted Fischer indole synthesis can lead to significantly accelerated reaction times and high yields.[3] For example, the synthesis of 2,3-dimethylindole from phenylhydrazine hydrochloride and 2-butanone at 150°C can be completed in as little as 15 minutes with excellent yields in solvents like THF.[3]
Q4: What are common side products in the synthesis of 2,3-dimethylindoles?
A4: Common side products can arise from the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of aniline and other decomposition products.[4] If using unsymmetrical ketones, isomeric indole products can also be formed. During subsequent functionalization, such as N-alkylation, C-alkylation at the 3-position can occur as a competing side reaction.
Q5: How can I purify the crude 2,3-dimethylindole product?
A5: Purification can typically be achieved through recrystallization or column chromatography.[3] Due to its non-polar nature, 2,3-dimethylindole has limited solubility in water but is soluble in many organic solvents.[5] For recrystallization, a common solvent system is hexane. For column chromatography, a mobile phase such as ethyl acetate in hexane is often effective.[3]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Use freshly distilled or recrystallized phenylhydrazine and 2-butanone. Impurities can lead to undesirable side reactions. |
| Ineffective Acid Catalyst | Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific conditions. The hydrochloride salt of phenylhydrazine can also serve as the acid catalyst.[3] |
| Suboptimal Reaction Temperature | The reaction often requires elevated temperatures. However, excessively high temperatures can cause decomposition. Monitor the reaction by TLC to determine the optimal temperature and reaction time. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate and yield. For microwave synthesis, ethereal solvents like THF have proven effective.[3] For conventional heating, higher boiling point solvents or even solvent-free conditions can be explored.[6] |
| N-N Bond Cleavage | This side reaction is promoted by harsh acidic conditions. Consider using a milder acid catalyst or optimizing the reaction temperature and time to minimize this pathway.[4] |
Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | Monitor the reaction to completion using TLC. If starting material persists, consider extending the reaction time or increasing the temperature cautiously. |
| Formation of Isomeric Byproducts | If using a substituted phenylhydrazine or an unsymmetrical ketone, you may form regioisomers. Purification may require careful column chromatography with an optimized solvent system. |
| Oily or Tarry Crude Product | This may indicate product degradation or the presence of polymeric side products. Attempt to purify a small sample by column chromatography to isolate the desired product. Consider adjusting the work-up procedure to minimize exposure to strong acids or high temperatures. |
| Co-elution of Impurities during Chromatography | If impurities co-elute with the product, try a different solvent system for column chromatography or consider an alternative purification method like recrystallization from a different solvent. |
Data Presentation
Table 1: Comparison of Catalysts and Solvents on the Yield of 2,3-Dimethylindole
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine·HCl | THF | 150 (Microwave) | 15 min | 91 | [3] |
| Phenylhydrazine·HCl | 2-MeTHF | 150 (Microwave) | 15 min | 93 | [3] |
| Phenylhydrazine·HCl | CPME | 150 (Microwave) | 15 min | 89 | [3] |
| BF₃·OEt₂ | Acetic Acid/Ethanol | Reflux | 2 h | 90-92 | |
| Antimony Phosphate | Methanol | Reflux | N/A | Good to Moderate | [7][8] |
| Polyphosphoric Acid (PPA) | N/A | 100-300 | N/A | Good | [2] |
| Zinc Chloride (ZnCl₂) | N/A | N/A | N/A | Commonly Used | [2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2,3-Dimethylindole using Boron Trifluoride Etherate
This protocol is adapted from a high-yield reported synthesis.
Materials:
-
Phenylhydrazine
-
2-Butanone
-
Dry Ethanol
-
Concentrated Hydrochloric Acid
-
Acetic Acid
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Crushed Ice
-
Calcium Chloride
-
Hexane
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2-butanone (200 mmol) in dry ethanol (150 mL).
-
Slowly add phenylhydrazine (200 mmol) to the solution with stirring.
-
Add a catalytic amount of concentrated hydrochloric acid (0.25 mL).
-
Reflux the mixture for 3 hours.
-
Remove the ethanol by distillation to obtain the crude butanone phenylhydrazone as a dark residue.
-
-
Indolization:
-
To the crude hydrazone, add acetic acid (300 mL) and boron trifluoride etherate (0.5 mL).
-
Reflux the reaction mixture for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Allow the mixture to stand in a refrigerator for approximately 5 hours to facilitate precipitation.
-
Filter the precipitated solid and wash it with water.
-
Dry the solid over calcium chloride.
-
Recrystallize the crude product from hexane to afford pure 2,3-dimethylindole.
-
Protocol 2: Microwave-Assisted Synthesis of 2,3-Dimethylindole
This protocol is adapted from a rapid, one-pot synthesis.[3]
Materials:
-
Phenylhydrazine hydrochloride
-
2-Butanone
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup:
-
In a thick-walled microwave tube, suspend phenylhydrazine hydrochloride (1 eq.) in THF (to a concentration of ~2.3 M).
-
Add 2-butanone (1.05 eq.) to the stirred suspension.
-
Seal the tube with a septum.
-
-
Microwave Irradiation:
-
Heat the reaction mixture to 150°C using microwave irradiation (max power 300 W).
-
Hold the temperature at 150°C for 10-15 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[3]
-
Visualizations
Caption: A typical experimental workflow for the Fischer indole synthesis.
Caption: A logical guide for troubleshooting low yields in the synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in Indole Synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during key indole synthesis reactions. Below you will find detailed information on identifying and minimizing side reactions in the Fischer, Bischler-Möhlau, and Reissert indole syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in classical indole syntheses?
A1: Common side reactions across various indole syntheses include the formation of regioisomers, N-N bond cleavage in the Fischer synthesis, polymerization, and the formation of various impurities due to harsh reaction conditions. For instance, in the Fischer indole synthesis, using an unsymmetrical ketone can lead to two different regioisomers.[1] In the Bischler-Möhlau synthesis, unpredictable regioselectivity and low yields have historically been significant issues.[2]
Q2: How can I improve the yield and reduce side products in my indole synthesis?
A2: Optimizing reaction conditions is key. This includes careful selection of the acid catalyst (both type and concentration), temperature, and solvent.[3] Using purified starting materials is also crucial, as impurities can lead to unwanted side reactions.[4] For sensitive substrates, conducting the reaction under an inert atmosphere can prevent oxidation. Modern techniques like microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[3][5]
Q3: How does the choice of acid catalyst affect the outcome of the Fischer indole synthesis?
A3: The choice of acid catalyst is critical and can influence both the reaction rate and the regioselectivity.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[6][7] The optimal catalyst often depends on the specific substrates being used. For example, polyphosphoric acid (PPA) is often effective for the cyclization step.
Q4: What causes the formation of regioisomers in the Fischer indole synthesis and how can it be controlled?
A4: The formation of regioisomers occurs when an unsymmetrical ketone is used, as enamine formation can happen on either side of the carbonyl group. The acidity of the medium, the nature of substituents on the hydrazine, and steric effects all play a role in determining the ratio of the resulting isomers.[8]
Troubleshooting Guides
Fischer Indole Synthesis
Issue 1: Low Yield
-
Possible Cause: Impure starting materials (arylhydrazine or carbonyl compound).
-
Solution: Use freshly distilled or recrystallized starting materials. Impurities can lead to side reactions that consume reactants and lower the yield.[4]
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal temperature and reaction time. Excessively high temperatures can lead to decomposition.[3]
-
-
Possible Cause: Incorrect choice or concentration of acid catalyst.
-
Solution: Screen various Brønsted and Lewis acids to find the most effective one for your specific substrates. Polyphosphoric acid is often a good choice for the cyclization step.[7]
-
Issue 2: Formation of Multiple Products (Regioisomers or Side Products)
-
Possible Cause: Use of an unsymmetrical ketone leading to regioisomers.
-
Possible Cause: N-N bond cleavage of the hydrazone intermediate.
-
Solution: This is more prevalent with hydrazones bearing electron-donating substituents.[1] Optimizing the acid catalyst and reaction temperature can help minimize this side reaction.
-
-
Possible Cause: Formation of aldol condensation or Friedel-Crafts products.
-
Solution: Tighter control over reaction conditions, such as temperature and reaction time, can reduce the formation of these byproducts.
-
Bischler-Möhlau Indole Synthesis
Issue 1: Poor Yield and Unpredictable Regioselectivity
-
Possible Cause: Harsh traditional reaction conditions.
-
Solution: Employ milder, modern methods. Microwave-assisted synthesis, sometimes in the absence of a solvent, has been shown to dramatically improve yields and provide greater control over the reaction.[2][3][5] The use of catalysts like lithium bromide can also lead to milder reaction conditions.[5]
-
-
Possible Cause: Competing reaction pathways.
Issue 2: Formation of Tarry Side Products
-
Possible Cause: High reaction temperatures and prolonged reaction times.
-
Solution: Minimize reaction time and temperature. Microwave irradiation can be particularly effective in rapidly heating the reaction mixture to the desired temperature for a short period, thus reducing the formation of degradation products.[5]
-
Reissert Indole Synthesis
Issue 1: Low Yield in the Condensation Step
-
Possible Cause: Use of a weak base.
-
Solution: Potassium ethoxide has been shown to give better results than sodium ethoxide for the initial condensation of the o-nitrotoluene with diethyl oxalate.[12]
-
Issue 2: Incomplete Reductive Cyclization
-
Possible Cause: Inefficient reducing agent.
-
Solution: While zinc in acetic acid is commonly used for the reductive cyclization, other reducing systems such as iron powder in acetic acid/ethanol or sodium dithionite can also be employed and may offer better results for certain substrates.[13]
-
Issue 3: Difficulty with Decarboxylation
-
Possible Cause: The indole-2-carboxylic acid intermediate is too stable.
-
Solution: Decarboxylation is typically achieved by heating the intermediate. If this proves difficult, alternative methods for decarboxylation can be explored.
-
Quantitative Data
Table 1: Effect of Solvent and Temperature on a Microwave-Assisted Bischler Indole Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | HFIP | 120 | 40 | 87 |
| 2 | CF₃CH₂OH | 120 | 40 | 45 |
| 3 | i-PrOH | 120 | 40 | 21 |
| 4 | EtOH | 120 | 40 | 23 |
| 5 | HFIP | 80 | 40 | 51 |
| 6 | HFIP | 100 | 40 | 72 |
| 7 | HFIP | 120 | 20 | 58 |
| 8 | HFIP | 120 | 40 | 88 |
Data adapted from a study on the synthesis of 1-methyl-3-phenyl-1H-indole. HFIP (1,1,1,3,3,3-hexafluoroisopropanol) was found to be a highly effective medium for this transformation under microwave irradiation.
Experimental Protocols
High-Yield Fischer Indole Synthesis of 2-Phenylindole
This protocol is a one-pot procedure that minimizes handling losses by not isolating the intermediate hydrazone.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Anhydrous zinc chloride (powdered)
-
Sand (clean)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Activated charcoal (e.g., Norit)
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a tall 1-L beaker, thoroughly mix freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g). Alternatively, for a one-pot reaction, acetophenone and phenylhydrazine can be reacted in the presence of the Lewis acid.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.
-
To prevent the reaction mixture from solidifying into a hard mass, stir in 200 g of clean sand.
-
-
Work-up and Purification:
-
Allow the mixture to cool.
-
Digest the solid mass overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the solid, which contains the crude 2-phenylindole and sand.
-
Boil the collected solids with 600 mL of 95% ethanol.
-
Decolorize the hot ethanolic solution with activated charcoal and filter while hot.
-
Allow the filtrate to cool to induce crystallization of the 2-phenylindole.
-
Collect the crystals by filtration and wash with cold ethanol.
-
The expected yield is 72-80%.
-
Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
This protocol offers a rapid and high-yielding route to 2-arylindoles.
Materials:
-
Substituted aniline (2 equivalents)
-
Substituted phenacyl bromide (1 equivalent)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
In a suitable microwave vial, mix the substituted aniline (2 equivalents) and the substituted phenacyl bromide (1 equivalent).
-
Stir the mixture at room temperature for 3 hours.
-
-
Microwave Irradiation:
-
Add 3 drops of DMF to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 600 W for 1 minute.
-
-
Purification:
-
After the reaction is complete and the mixture has cooled, purify the crude product by column chromatography to obtain the desired 2-arylindole.[3]
-
Visualizations
Caption: A general troubleshooting workflow for indole synthesis.
Caption: Key steps in the Fischer indole synthesis mechanism.
Caption: Competing pathways in the Bischler-Möhlau synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yield in the esterification of indole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of indole-5-carboxylic acid. Low yields can be a significant hurdle, and this guide aims to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of indole-5-carboxylic acid is resulting in a low yield. What are the common causes?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2][3] Several factors can contribute to this:
-
Incomplete Reaction: The equilibrium between the carboxylic acid, alcohol, ester, and water may not have been sufficiently shifted towards the product.
-
Water Content: The presence of water in the reactants or solvent can inhibit the reaction from proceeding to completion.[4]
-
Insufficient Catalyst: An inadequate amount of acid catalyst can lead to slow reaction rates.
-
Reaction Time and Temperature: The reaction may not have been heated long enough or at a high enough temperature to reach equilibrium.
-
Side Reactions: The indole nucleus is susceptible to side reactions under acidic conditions, such as polymerization or N-alkylation.[5][6][7][8][9]
Q2: What are the potential side reactions to be aware of during the acidic esterification of indole-5-carboxylic acid?
Under acidic conditions, the indole ring can undergo several side reactions that can consume starting material and complicate purification:
-
Polymerization: Indoles can polymerize in the presence of strong acids, leading to the formation of dark, insoluble materials.[8]
-
N-Alkylation: While generally less reactive than the C3 position, the indole nitrogen can be alkylated, especially if a reactive alkylating agent is present. However, classical conditions often favor N-alkylation with a strong base like sodium hydride.[5][9]
-
Ring Reactions: The electron-rich indole ring can react with electrophiles. Under strongly acidic conditions, protonation at the C3 position can lead to dimerization or other reactions.[10]
Q3: Are there alternative esterification methods for indole-5-carboxylic acid that are milder than Fischer esterification?
Yes, several other methods can be employed, especially if the substrate is sensitive to strong acids:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a mild reaction that can be performed at room temperature and is effective for sterically hindered substrates.[11][12][13][14] A common side product is the formation of N-acylurea, which can be suppressed by DMAP.[11]
-
Using Thionyl Chloride (SOCl₂): The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride, which is then reacted with the alcohol. This is a two-step process that often gives high yields.[15][16]
-
Other Coupling Agents: Various other coupling agents, such as EDC with DMAP, can be used to facilitate the esterification under mild conditions.
Q4: How can I effectively purify the resulting indole-5-carboxylate ester?
Purification strategies depend on the properties of the ester and the impurities present:
-
Crystallization: If the ester is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often an effective method for purification.[17]
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a common purification technique. A typical eluent system would be a mixture of ethyl acetate and hexane.[18][19]
-
Extraction: An initial workup involving extraction is crucial. The reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid and the acid catalyst, followed by a brine wash.[1][4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low-yield issues.
Problem: Low Yield in Fischer Esterification
| Potential Cause | Troubleshooting Steps |
| Equilibrium Not Shifted | - Use a large excess of the alcohol (it can often serve as the solvent).[2][20] - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2] |
| Presence of Water | - Use anhydrous alcohol and solvents. - Dry the indole-5-carboxylic acid before use. |
| Insufficient Catalyst | - Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used. A typical loading is 5-10 mol%.[4] |
| Suboptimal Reaction Conditions | - Increase the reaction temperature to ensure reflux. - Extend the reaction time and monitor the progress by TLC. |
| Side Reactions (Polymerization) | - Observe the reaction mixture for the formation of dark, insoluble material. - If polymerization is suspected, consider a milder esterification method (e.g., Steglich). |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous layer. - Avoid vigorous shaking during extraction with bicarbonate to prevent emulsion formation. - Back-extract the aqueous layers to recover any dissolved product. |
Experimental Protocols
Protocol 1: Fischer Esterification (Methyl Ester)
This protocol is a general guideline for the synthesis of methyl indole-5-carboxylate.
Materials:
-
Indole-5-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend indole-5-carboxylic acid (1 equivalent) in anhydrous methanol (a large excess, e.g., 10-20 equivalents or as the solvent).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the stirring suspension. The addition is exothermic.
-
Heat the mixture to reflux and maintain for several hours (e.g., 4-24 hours), monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Pour the residue into ice-cold water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl indole-5-carboxylate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Steglich Esterification (Ethyl Ester)
This protocol provides a milder alternative to the Fischer esterification.
Materials:
-
Indole-5-carboxylic acid
-
Anhydrous Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve indole-5-carboxylic acid (1 equivalent), ethanol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours or until TLC indicates the consumption of the starting material.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Relationships
Troubleshooting Logic for Low Esterification Yield
Caption: Troubleshooting decision tree for low esterification yield.
General Esterification Workflow
Caption: A generalized workflow for the esterification process.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot, three-component Fischer indolisation- N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical oxidation and polymerization of indole (Journal Article) | ETDEWEB [osti.gov]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude Methyl 2,3-dimethyl-1H-indole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude Methyl 2,3-dimethyl-1H-indole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Fischer indole synthesis?
A1: The most common impurities include:
-
Regioisomers: The Fischer indole synthesis with an unsymmetrical ketone like 2-butanone can lead to the formation of the undesired regioisomer, Methyl 3,2-dimethyl-1H-indole-5-carboxylate.
-
Unreacted Starting Materials: Residual 4-hydrazinobenzoic acid methyl ester and 2-butanone may be present.
-
Colored Impurities: Air oxidation of the indole ring can lead to the formation of colored byproducts, often appearing as yellow or brown contaminants.
-
Side-Reaction Products: In some cases, side-reactions can lead to impurities such as azobenzene derivatives, which may appear as colored needles (e.g., tiny red needles).[1]
Q2: My purified product is a yellow or brownish solid, but it is reported to be a white to light yellow solid. What could be the cause?
A2: A yellow or brownish color often indicates the presence of colored impurities arising from air oxidation of the indole nucleus. These impurities are typically more polar than the desired product.
Q3: How can I effectively monitor the purification process?
A3: Thin-layer chromatography (TLC) is the most effective method for monitoring the purification. Indole derivatives are UV-active and can be visualized under a UV lamp (254 nm). For enhanced visualization, specific staining reagents can be used:
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.
-
Potassium Permanganate (KMnO₄): This is a general stain for oxidizable compounds and will show most organic compounds as yellow-brown spots on a purple background.
Q4: My compound streaks on the TLC plate. What does this mean and how can I fix it?
A4: Streaking on a TLC plate often indicates that the compound is too polar for the chosen solvent system or that it is interacting strongly with the stationary phase (silica gel). To resolve this, you can:
-
Increase the polarity of the mobile phase.
-
Add a small amount of a modifier like triethylamine (TEA) or acetic acid to the eluent to suppress basic or acidic interactions with the silica gel.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the desired product from a closely running impurity.
| Possible Cause | Solution |
| Inappropriate solvent system | Optimize the eluent system using TLC. A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate. A shallow gradient or isocratic elution with a finely tuned solvent ratio may be necessary to resolve close spots. |
| Column overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be 1-5% of the mass of the silica gel. |
| Improper column packing | Ensure the column is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred. |
Problem: The product is not eluting from the column.
| Possible Cause | Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar impurities, a small percentage of methanol can be added to the eluent. |
| Strong interaction with silica gel. | Add a modifier to the eluent. For basic compounds, a small amount of triethylamine (e.g., 0.1-1%) can be added. For acidic compounds, a small amount of acetic acid may be helpful. |
Recrystallization
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The solution is supersaturated. | Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly. |
| The cooling rate is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Presence of impurities inhibiting crystallization. | Try to purify the material further by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization again. |
Problem: Low recovery of the purified product.
| Possible Cause | Solution |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or freezer for a longer period to maximize crystal formation. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out of the hot solution. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for separating the desired product from less polar and more polar impurities.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) to find a system that gives good separation between the product and impurities (aim for an Rf value of ~0.3 for the product).
-
-
Column Preparation:
-
Select an appropriate size column and pack it with silica gel using a wet slurry method with the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient (e.g., starting with 10% EtOAc and gradually increasing) |
| Typical Yield | 70-90% (depending on the purity of the crude material) |
Protocol 2: Purification by Recrystallization
This method is effective for removing small amounts of impurities from a solid product.
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) at room and elevated temperatures.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
| Solvent System | Expected Purity |
| Ethanol/Water | >98% |
| Ethyl Acetate/Hexanes | >98% |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Preventing N-N Bond Cleavage in Fischer Indole Synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on preventing the undesired N-N bond cleavage side reaction during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing or providing very low yields, with the formation of aniline as a major byproduct. What is the likely cause?
A1: The symptoms you've described strongly suggest that a competing side reaction, specifically the heterolytic cleavage of the N-N bond in the phenylhydrazone intermediate, is outcompeting the desired[1][1]-sigmatropic rearrangement required for indole formation. This is a common failure mode in Fischer indole synthesis, especially under certain structural and reaction conditions.
Q2: What structural features in my substrates make N-N bond cleavage more likely?
A2: The primary structural feature that promotes N-N bond cleavage is the presence of strong electron-donating groups (EDGs) on the ketone or aldehyde portion of the phenylhydrazone.[2][3] These groups, such as amino, amido, or indolyl substituents at what would become the C3 position of the indole, stabilize the iminyl carbocation that is formed upon N-N bond cleavage.[3] This stabilization diverts the reaction from the productive pathway, leading to the failure of the cyclization.[2][3]
Q3: How can I confirm that N-N bond cleavage is the primary reason for my reaction's failure?
A3: A key indicator of N-N bond cleavage is the detection of aniline (or a substituted aniline corresponding to your starting hydrazine) and byproducts derived from the carbonyl component in your crude reaction mixture.[3] Analysis of the reaction mixture by techniques such as LC-MS or GC-MS can help identify these characteristic fragments, confirming that N-N bond cleavage is the problematic pathway.
Q4: What are the most effective strategies to prevent or minimize N-N bond cleavage?
A4: Several strategies can be employed to disfavor the N-N bond cleavage pathway:
-
Catalyst Selection: Switching from a Brønsted acid (e.g., HCl, H₂SO₄, PPA) to a Lewis acid catalyst is often the most effective approach.[4] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) have been shown to be beneficial.[4][5] ZnCl₂ is a particularly common and effective choice.[6]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and, in many cases, improve yields by promoting the desired cyclization over the cleavage side reaction.[1][7]
-
Use of Ionic Liquids: Certain ionic liquids, such as choline chloride·2ZnCl₂, can serve as both the solvent and catalyst, providing a medium that can favor the desired reaction pathway and, in some cases, improve regioselectivity.[3][8]
Troubleshooting Guides
Problem: Low or No Indole Yield with Confirmed N-N Bond Cleavage
If you have identified N-N bond cleavage as the primary issue, consider the following troubleshooting steps:
-
Switch to a Lewis Acid Catalyst: If you are currently using a Brønsted acid, switch to a Lewis acid. Zinc chloride is a good starting point.
-
Optimize Reaction Conditions with Lewis Acid:
-
Solvent: Triethylene glycol has been shown to be an effective solvent in combination with ZnCl₂.[9]
-
Temperature: Carefully optimize the reaction temperature. While heating is necessary, excessive temperatures can promote decomposition.
-
-
Employ Microwave Synthesis: If you have access to a microwave reactor, this is a highly recommended approach for problematic substrates.
-
Consider Ionic Liquids: For a more advanced approach, explore the use of ionic liquids like choline chloride·2ZnCl₂.
Data Presentation
The following table summarizes a comparison of different acid catalysts for the Fischer indole synthesis, highlighting the potential for improved yields with Lewis acids, particularly for challenging substrates. Note: Direct comparison is challenging as reaction conditions may vary across different studies.
| Aryl Hydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine | Propiophenone | Eaton's Reagent | - | 170 (MW) | 10 min | 92 | [6] |
| Phenylhydrazine | Butanone | - | Ethanol (MW) | - | - | 94 | [1] |
| Phenylhydrazine | Cyclohexanone | p-TSA (MW) | - | - | 3 min | 91 | [7] |
| Phenylhydrazine | Ethylmethylketone | Choline chloride·2ZnCl₂ | - | - | - | 80 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Arylhydrazine (1.0 mmol)
-
Ketone/Aldehyde (1.0 mmol)
-
Acid Catalyst (e.g., Eaton's Reagent, p-TSA)
-
Solvent (if required)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine the arylhydrazine (1.0 mmol) and the ketone or aldehyde (1.0 mmol).
-
Carefully add the chosen acid catalyst and solvent (if any). For example, with Eaton's Reagent, 2 mL can be used.[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a predetermined temperature and time (e.g., 170 °C for 10 minutes).[6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture, typically by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Fischer Indole Synthesis in an Ionic Liquid
This protocol is adapted for the use of a choline chloride·2ZnCl₂ ionic liquid.
Materials:
-
Arylhydrazine
-
Ketone/Aldehyde
-
Choline chloride
-
Zinc chloride
Procedure:
-
Prepare the ionic liquid by mixing choline chloride and zinc chloride in a 1:2 molar ratio and heating until a clear, colorless liquid is formed.
-
Add the arylhydrazine and the ketone or aldehyde to the ionic liquid.
-
Heat the reaction mixture with stirring. The optimal temperature and time will need to be determined for your specific substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated directly from the ionic liquid by sublimation or extraction with an organic solvent.[3]
Mandatory Visualization
Reaction Pathways: Desired vs. Undesired
The following diagrams illustrate the key mechanistic steps in the Fischer indole synthesis, highlighting the divergence between the productive indole formation pathway and the N-N bond cleavage side reaction.
Caption: Competing pathways in the Fischer indole synthesis.
Experimental Workflow: Troubleshooting N-N Bond Cleavage
The following diagram outlines a logical workflow for troubleshooting Fischer indole synthesis reactions that are failing due to N-N bond cleavage.
Caption: Troubleshooting workflow for N-N bond cleavage.
References
- 1. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 10. figshare.le.ac.uk [figshare.le.ac.uk]
Technical Support Center: Purification of Polar Indole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the purification of polar indole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of polar indole derivatives.
Chromatography Issues
Problem: Poor or No Retention in Reverse-Phase (RP) HPLC
Your highly polar indole derivative elutes in the void volume. This is a common issue due to weak interactions with non-polar stationary phases like C18.
-
Possible Causes:
-
The compound is too polar for the stationary phase.
-
The mobile phase is not optimized.
-
-
Solutions:
-
Switch to a More Suitable Chromatography Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[1]
-
Mixed-Mode Chromatography (MMC): Combines multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column, allowing for the retention of both polar and non-polar compounds.
-
Ion-Exchange Chromatography (IEC): Ideal for ionizable indole derivatives, as it separates molecules based on their net charge.[2]
-
-
Modify the Mobile Phase in RP-HPLC:
-
Use a highly aqueous mobile phase with columns designed for such conditions ("polar-embedded" or "aqua" columns).
-
For ionizable indoles, add an ion-pairing reagent to the mobile phase to increase retention, but be aware of potential incompatibility with mass spectrometry (MS).
-
-
Problem: Peak Tailing in Chromatography
This is often observed with basic indole derivatives due to strong interactions with acidic silanol groups on the silica surface, leading to poor resolution.[2][3]
-
Possible Causes:
-
Strong interaction between basic functional groups and acidic silica.
-
Secondary interactions with residual silanol groups.
-
-
Solutions:
-
Use a High-Purity, End-Capped Column: These columns have fewer residual silanol groups, which minimizes secondary interactions.[2]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia can saturate the active silanol sites and improve peak shape.[2][4]
-
Adjust Mobile Phase pH: Using a buffer to control the pH can ensure the analyte is in a single ionic form, resulting in sharper peaks.[2]
-
Switch to a Different Stationary Phase: Consider less acidic options like alumina or bonded phases (e.g., amino- or cyano-bonded silica).[2][3]
-
Problem: Compound Degradation on the Column
The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel.[2]
-
Possible Causes:
-
Acidic nature of the silica gel stationary phase.
-
-
Solutions:
-
Deactivate the Silica Gel: Pre-treat the column with a mobile phase containing a small amount of a base like triethylamine.[2][4]
-
Use a Neutral Stationary Phase: Alumina or other bonded phases can be suitable alternatives.[2][3]
-
Consider Reverse-Phase Chromatography: The mobile phase in RP-HPLC can be buffered to a neutral pH to prevent degradation.[2]
-
Problem: Low Recovery of Purified Compound
-
Possible Causes:
-
Solutions:
Recrystallization Issues
Problem: Compound "Oils Out" Instead of Crystallizing
This occurs when the compound separates as a liquid instead of forming solid crystals.
-
Possible Causes:
-
Solutions:
-
Try a more polar solvent or a solvent mixture.[2]
-
Scratch the inside of the flask with a glass rod to induce nucleation.[2]
-
Add a seed crystal of the pure compound.[2]
-
Further purify the material by another method (e.g., chromatography) to remove impurities.[2]
-
Add more solvent to maintain a clear solution until crystals begin to form.[5]
-
Problem: No Crystals Form Upon Cooling
-
Possible Causes:
-
Solutions:
-
Concentrate the solution by slowly evaporating the solvent.[2]
-
Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[2]
-
Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[2]
-
Problem: Low Yield from Recrystallization
-
Possible Causes:
-
The compound has significant solubility in the cold solvent.[2]
-
-
Solutions:
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indole derivatives?
The main challenges include:
-
High Polarity: Functional groups like hydroxyls, carboxylic acids, and amines increase polarity, leading to poor retention on reverse-phase columns and strong binding to normal-phase silica gel.[2]
-
Low Solubility: These compounds often have poor solubility in common organic solvents used for normal-phase chromatography.[2]
-
Instability: The indole nucleus can be sensitive to acidic conditions, potentially causing degradation on standard silica gel.[2]
-
Co-elution with Impurities: The high polarity can lead to co-elution with other polar impurities.[2]
-
Peak Tailing: Strong interactions with the stationary phase can cause significant peak tailing.[2]
Q2: Which chromatographic technique is best for my polar indole derivative?
The optimal technique depends on your compound's specific properties:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the method of choice for moderately polar indole derivatives. C8 and C18 columns are commonly used.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent option for highly polar compounds that show little to no retention on traditional reverse-phase columns.[2]
-
Normal-Phase Chromatography: Can be used, but requires careful mobile phase selection and may necessitate deactivating the silica gel for basic indole derivatives.[2]
-
Ion-Exchange Chromatography (IEC): Particularly useful for charged or zwitterionic indole derivatives.[2]
Q3: How can I improve the peak shape for my basic indole derivative?
To reduce peak tailing for basic indoles:
-
Use a high-purity, end-capped column to minimize interactions with residual silanol groups.[2]
-
Add a basic modifier like triethylamine (TEA) to the mobile phase to saturate active silanol sites.[2]
-
Adjust the mobile phase pH with a buffer to ensure the analyte is in a single ionic form.[2]
Q4: My compound seems to be degrading on the silica gel column. What should I do?
-
Test your compound's stability on a TLC plate first.
-
Deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base (e.g., triethylamine).[2][4]
-
Consider using reverse-phase chromatography where the mobile phase can be buffered to a neutral pH.[2]
Data Presentation
Table 1: Typical Recovery and Purity Data for Purification of Polar Indole Derivatives
| Indole Derivative Type | Purification Method | Stationary Phase | Typical Purity (%) | Typical Recovery (%) |
| Indole Carboxylic Acids | RP-HPLC | C8 | >98 | 85-95 |
| Hydroxylated Indoles | Normal-Phase Chromatography | Silica Gel | >95 | 70-90 |
| Amino Indoles | RP-HPLC with modifier | C18 | >97 | 80-90 |
| Highly Polar/Charged Indoles | HILIC or IEC | Amide/Silica or Ion-Exchange Resin | >99 | 75-85 |
Note: Actual results will vary depending on the specific compound, the complexity of the mixture, and the optimization of the purification method.
Experimental Protocols
Protocol 1: General Normal-Phase Column Chromatography for a Hydroxylated Indole Derivative
-
Stationary Phase Selection: Use high-purity silica gel (230-400 mesh).
-
Column Packing: Pack the column as a slurry in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Start with a low polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., a gradient from 20% to 100% ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Preparative RP-HPLC for an Indole Carboxylic Acid
-
Column Selection: Choose a suitable C8 or C18 preparative column.
-
Mobile Phase Preparation: Prepare a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or acetic acid) to ensure consistent ionization of the carboxylic acid.
-
Sample Preparation:
-
Dissolve the crude sample in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Gradient Elution:
-
Start with a high percentage of the aqueous mobile phase.
-
Run a gradient to increase the percentage of the organic mobile phase to elute the compound of interest.
-
Optimize the gradient slope to achieve the best separation from impurities.
-
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the target compound.
-
Post-Purification: Combine the pure fractions and remove the solvents, often by lyophilization for aqueous mobile phases.
Mandatory Visualizations
Caption: A general workflow for selecting a purification strategy for polar indole derivatives.
Caption: A troubleshooting decision tree for common chromatography problems with polar indoles.
References
Degradation of indole compounds under acidic or basic conditions
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for researchers, scientists, and drug development professionals working with indole compounds. It focuses on the degradation of these compounds under acidic and basic conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My indole compound is degrading unexpectedly during an acid-catalyzed reaction or purification (e.g., HPLC with acidic mobile phase).
-
Question: I'm observing low yield of my desired product and the appearance of new, often colored, impurities when using acidic conditions. What is happening and how can I prevent it?
-
Possible Causes & Solutions:
-
Acid Concentration is Too High: The rate of degradation is often dependent on the acid strength.
-
Reaction Temperature is Too High: Degradation reactions are accelerated by heat.
-
Solution: Run your reaction at the lowest possible temperature. If degradation is observed during workup, ensure all steps are performed cold (e.g., using an ice bath).
-
-
Extended Exposure Time: The longer the indole is exposed to acid, the more degradation will occur.
-
Solution: Monitor the reaction closely and quench it as soon as it is complete. Minimize the duration of any acidic purification steps.[4]
-
-
Presence of Oxygen: While polymerization is the primary concern, oxidation can also occur, especially in the presence of trace metals and oxygen.
-
Solution: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5]
-
-
Issue 2: My indole-containing sample is showing signs of degradation upon storage in a basic solution or during a base-catalyzed reaction.
-
Question: My product is decomposing when I use a strong base like NaOH or when I adjust the pH of my solution to be alkaline. What is the cause?
-
Answer: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by strong bases to form an indolate anion.[6] This anion is highly susceptible to oxidation, often by atmospheric oxygen. This can lead to the formation of products like oxindoles, isatins, or indigo-type dyes.
Possible Causes & Solutions:
-
Exposure to Atmospheric Oxygen: The primary degradation pathway in basic conditions is oxidation.
-
Solution: Perform experiments under an inert atmosphere (nitrogen or argon). Use solvents that have been degassed to remove dissolved oxygen.[5]
-
-
Presence of Oxidizing Agents: Trace metal impurities can catalyze oxidation.
-
Solution: Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Consider adding a chelating agent like EDTA if metal contamination is suspected.
-
-
Light Exposure: Photodegradation can occur, and the generated radicals can initiate oxidation.
-
Solution: Protect your reaction and stored samples from light by using amber glass vials or wrapping containers in aluminum foil.[4]
-
-
Issue 3: My HPLC chromatogram shows multiple unexpected peaks after performing forced degradation studies.
-
Question: After subjecting my indole compound to acidic or basic stress, I see a forest of peaks in my HPLC analysis, and the parent peak is significantly reduced. How can I identify these new peaks and understand the degradation pathway?
-
Answer: Indole degradation can be complex, leading to numerous products. The goal of a forced degradation study is to generate these products to establish a stability-indicating analytical method.
Possible Causes & Solutions:
-
Complex Degradation Pathways: As discussed, acid can cause polymerization, while base can lead to various oxidation products.
-
Solution 1 (Identification): The most powerful tool for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[4] The mass-to-charge ratio (m/z) provides the molecular weight of the degradants, and fragmentation patterns (MS/MS) can help elucidate their structures.
-
Solution 2 (Separation): Your current HPLC method may not be sufficient to resolve all degradation products. Optimize the method by screening different columns, mobile phase compositions (e.g., methanol vs. acetonitrile), and gradient profiles.[7]
-
Solution 3 (Kinetics): To understand the pathway, withdraw aliquots at various time points during the stress test.[4] Analyzing the formation and disappearance of peaks over time can help distinguish primary degradants from secondary ones.
-
-
Issue 4: My indole sample or reaction mixture has turned pink, purple, or brown.
-
Question: During my experiment or upon storage, my initially colorless indole solution has developed a strong color. Is this a sign of degradation?
-
Answer: Yes, color formation is a common visual indicator of indole degradation.
Possible Causes & Solutions:
-
Oxidation: The formation of indigo and related dyes from the oxidation of indoxyl (a common degradation intermediate) can produce intense blue or purple colors.[8]
-
Acid-Catalyzed Polymerization: The formation of indole oligomers under acidic conditions often results in pink, red, or brown tars.
-
Trace Impurities: The presence of trace amounts of acid, metal ions, or aldehydes can catalyze degradation and color formation.[5]
-
Solution: Store indole compounds, especially in solution, protected from light and air in a cool, dry place.[4] Use high-purity, freshly opened solvents. If discoloration occurs during a reaction, it indicates that the conditions are too harsh and need to be optimized (e.g., lower temperature, inert atmosphere, milder reagents).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of indole degradation under acidic conditions?
A1: The primary mechanism is acid-catalyzed electrophilic polymerization. The indole ring, particularly the C3 position, is electron-rich. In the presence of a strong acid, the C3 position can be protonated to form a resonance-stabilized cation. This cation is a potent electrophile that can attack the electron-rich C3 position of a neutral indole molecule. This process can repeat, leading to the formation of dimers, trimers, and higher-order polymers.
Q2: What are the typical degradation products of indoles in acidic vs. basic conditions?
A2: The degradation products are highly dependent on the pH.
-
Acidic Conditions: The main products are typically dimers and trimers of indole, formed through electrophilic attack. These are often complex mixtures that are difficult to characterize and may appear as an insoluble tar.
-
Basic Conditions: Degradation is primarily oxidative. Common intermediates and final products include indoxyl, oxindole, and isatin, which result from oxidation at the C2 and C3 positions of the indole ring.[9][10] Dimerization of indoxyl can also lead to the formation of indigo dye.
Q3: How do substituents on the indole ring affect its stability?
A3: Substituents can significantly alter the stability of the indole ring.
-
Electron-donating groups (e.g., methyl, methoxy) at positions that increase the electron density of the pyrrole ring (like C2 or C3) can make the molecule more susceptible to both electrophilic attack in acid and oxidation. However, a methyl group at the 2-position can inhibit the initial hydroxylation step seen in some degradation pathways.[9]
-
Electron-withdrawing groups (e.g., nitro, cyano, carboxyl) generally decrease the electron density of the ring, making it more resistant to electrophilic attack and oxidation. For example, the presence of a carboxyl group at the 3-position can inhibit hydroxylation.[9]
-
Substitution on the Nitrogen (N1): Replacing the N-H proton with an alkyl or acyl group prevents the formation of the indolate anion in base, thus inhibiting the base-catalyzed oxidation pathway. It also alters the molecule's susceptibility to acid-catalyzed degradation.
Q4: What are the recommended storage conditions for indole derivatives?
A4: To ensure long-term stability, indole compounds should be stored under the following conditions:[4]
-
Temperature: In a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light: Protected from light. Store in amber glass vials or other light-opaque containers.
-
Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Purity: Store as a dry solid whenever possible, as stability is often much lower in solution.
Q5: Which analytical techniques are best suited for monitoring indole degradation?
A5: The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2][3] Indoles have strong chromophores and are easily detected around 220 nm and 280 nm.[4] For definitive identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it provides crucial molecular weight and structural information.[4]
Data Presentation
Table 1: Summary of Degradation Conditions and Products
| Condition | Primary Mechanism | Key Intermediates | Major Degradation Products | Reference |
| Strong Acid (e.g., HCl, H₂SO₄) | Electrophilic Polymerization | Protonated Indole Cation | Dimers, Trimers, Polymers (often colored tars) | [1][5] |
| Strong Base (e.g., NaOH) + O₂ | Oxidation | Indolate Anion, Indoxyl | Oxindole, Isatin, Indigo | [6][9][10] |
| Oxidizing Agent (e.g., H₂O₂) | Oxidation | Radical Cations | Oxindole, Isatin, Ring-Opened Products | [4] |
| UV/Visible Light | Photolysis / Photo-oxidation | Excited State Indole | Complex mixture, often colored polymers | [4][11] |
Table 2: Typical Forced Degradation (Stress Testing) Conditions
These conditions are based on general pharmaceutical guidelines (ICH Q1A) and are a starting point for assessing the stability of a new indole compound.[4][12]
| Stress Condition | Reagent / Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours | Perform at room temperature and an elevated temperature (e.g., 60 °C). |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours | Perform at room temperature and an elevated temperature (e.g., 60 °C). |
| Oxidation | 3% H₂O₂ | 2 - 24 hours | Perform at room temperature, protected from light. |
| Thermal Degradation | 60 - 80 °C | 1 - 7 days | Test both solid material and a solution of the compound. |
| Photolytic Degradation | ICH Q1B compliant light source | Varies | Expose both solid and solution samples. Use a dark control. |
Experimental Protocols
Protocol: General Forced Degradation Study of an Indole Compound
This protocol outlines a procedure to assess the stability of an indole compound under various stress conditions.
Objective: To generate potential degradation products and identify the conditions under which the indole compound is unstable.
Materials:
-
Indole compound of interest
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Class A volumetric flasks and pipettes
-
HPLC vials (amber and clear)
-
pH meter[13]
-
Stability chamber or oven
-
Calibrated light source (per ICH Q1B guidelines)
-
RP-HPLC system with UV and/or MS detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of your indole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis: [4]
-
In a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Dilute to the mark with your solvent mixture.
-
Prepare two samples: one to be kept at room temperature and one at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis: [4]
-
In a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Dilute to the mark.
-
Prepare two samples: one for room temperature and one for 60 °C.
-
Withdraw aliquots at the specified time points.
-
Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation: [4]
-
In a volumetric flask, add an aliquot of the stock solution and an appropriate volume of H₂O₂ to achieve a final concentration of ~3%. Dilute to the mark.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at the specified time points. The reaction may not require quenching before HPLC analysis, but dilution may be necessary.
-
-
Photolytic Degradation: [5]
-
Expose a solution of the compound in a clear vial to a calibrated light source.
-
Simultaneously, keep an identical control sample wrapped in aluminum foil (dark control) at the same temperature.
-
Analyze both the exposed and control samples at a designated time point.
-
-
HPLC Analysis:
-
Analyze all samples (including a time-zero, unstressed control) using a validated stability-indicating HPLC method.
-
Quantify the percentage of the remaining parent compound and the area of any degradation products.
-
Use an LC-MS system if available to obtain mass information for the unknown peaks.
-
Visualizations
Degradation Pathways and Workflows
References
- 1. quora.com [quora.com]
- 2. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. indole acidity [quimicaorganica.org]
- 7. ijnrd.org [ijnrd.org]
- 8. benchchem.com [benchchem.com]
- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Scaling up the synthesis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions for the synthesis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate, a key intermediate in pharmaceutical research. The information is tailored for researchers, scientists, and drug development professionals to address challenges encountered during laboratory and scale-up synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, which typically proceeds via the Fischer indole synthesis from methyl 4-hydrazinobenzoate and butan-2-one (methyl ethyl ketone).
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the Fischer indole synthesis are a common issue and can stem from several factors.[1] Consider the following systematic approach to identify and solve the problem:
-
Purity of Starting Materials: Ensure the arylhydrazine and ketone are pure. Impurities can lead to side reactions, so using freshly distilled or recrystallized starting materials is advisable.[1]
-
Catalyst Choice and Concentration: The acid catalyst is critical. The optimal choice and concentration depend on the specific substrates. A screening of different Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) may be necessary.[1][2] Polyphosphoric acid (PPA) is often a very effective catalyst for this cyclization.[1]
-
Reaction Temperature and Time: The reaction often requires heat to overcome the activation energy of the key[3][3]-sigmatropic rearrangement step.[1] However, excessive heat or prolonged reaction times can cause decomposition. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) to determine the optimal balance. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[1]
-
Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that consume starting material.[1]
-
One-Pot Procedures: To minimize material loss from isolating the intermediate hydrazone, consider a one-pot procedure where hydrazone formation and the subsequent indolization occur in the same vessel.[1]
Question: My reaction seems to stall and does not go to completion, even after extended times. What could be the issue?
Answer: Incomplete conversion can be traced back to several factors:
-
Insufficient Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure an adequate molar equivalent is used. If the reaction is sluggish, a cautious addition of more catalyst may help.
-
Low Reaction Temperature: The rearrangement step often has a significant activation barrier.[1] If the reaction is slow at a given temperature, a careful and incremental increase while monitoring for decomposition via TLC can be beneficial.
-
Substituent Effects: While the carboxylate group on the phenylhydrazine is generally compatible, strongly electron-withdrawing groups can hinder the reaction.[4] Computational studies have shown that certain substituents can destabilize key intermediates, leading to reaction failure.[5][6]
Question: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are these byproducts and how can I minimize them?
Answer: Side product formation is a frequent challenge. Common undesirable products can include those from aldol condensations of the ketone or Friedel-Crafts type reactions.[1] To minimize them:
-
Control Reaction Conditions: Tightly controlling the temperature, reaction time, and acid concentration can minimize the formation of side products.[1] Often, running the reaction at the lowest temperature that allows for a reasonable reaction rate is most effective.
-
Order of Addition: Adding the ketone slowly to the mixture of the hydrazine and acid can sometimes reduce self-condensation byproducts.
Question: I am struggling with the final purification of the indole product. What are the best practices?
Answer: The crude product from a Fischer indole synthesis can be challenging to purify due to residual acid, colored impurities, and byproducts with similar polarity.[1][3]
-
Work-up: After the reaction is complete, quench the mixture by pouring it into ice water and neutralizing the acid with a base like sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.[7]
-
Chromatography: Flash column chromatography is often necessary. A common issue is product streaking on the silica gel. Using a solvent system with a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can often lead to better separation.[8]
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification. A solvent system like methanol/water or ethyl acetate/hexane can be effective for isolating the pure product.[7][9]
Frequently Asked Questions (FAQs)
Question: What is the general mechanism for the synthesis of this compound?
Answer: The synthesis proceeds via the Fischer indole synthesis. The mechanism involves several key steps:
-
Hydrazone Formation: The reaction between methyl 4-hydrazinobenzoate and butan-2-one under acidic conditions forms a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer ('ene-hydrazine').
-
[3][3]-Sigmatropic Rearrangement: The enamine undergoes a protonation followed by a concerted[3][3]-sigmatropic rearrangement (a type of aza-Cope rearrangement), which is the core step of the reaction, forming a di-imine intermediate.[2][10]
-
Aromatization: The intermediate then undergoes cyclization and elimination of an ammonia molecule to form the final, energetically favorable aromatic indole ring.[2]
Question: What is the best acid catalyst to use for this synthesis?
Answer: There is no single "best" catalyst, as the optimal choice is substrate-dependent. However, several are commonly and successfully used:
-
Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are frequently used.[2][10]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts.[2][10]
-
Polyphosphoric Acid (PPA): Often used for less reactive substrates as it can act as both a catalyst and a solvent at higher temperatures.[1]
A preliminary screening of a few different acids is recommended to find the ideal conditions for scaling up.
Question: What solvents are suitable for this reaction?
Answer: The choice of solvent can significantly influence the reaction rate and yield. Common choices include:
-
Acetic Acid: A common solvent that can also act as a co-catalyst.[1]
-
High-Boiling Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) are sometimes used.[1]
-
Neat Conditions: In some cases, running the reaction neat (without any solvent) by simply heating the mixture of reactants and a solid catalyst can be very effective and simplifies work-up.[1][11]
Question: How should I monitor the progress of the reaction?
Answer: The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) . By spotting the reaction mixture over time on a TLC plate and eluting with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate), you can visualize the disappearance of the starting materials and the appearance of the product spot. This allows you to determine when the reaction is complete and avoid unnecessary heating that could lead to decomposition.
Data Presentation
Table 1: Comparison of Common Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | H₂SO₄, p-TsOH, HCl | Acetic Acid or Alcohol, 50-110 °C | Inexpensive, readily available. | Can cause charring/decomposition at high temperatures.[1] |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃ | Dichloromethane, Toluene, 25-100 °C | Can be milder than Brønsted acids, effective for sensitive substrates. | Stoichiometric amounts often needed, work-up can be more complex.[2][10] |
| Polymeric/Solid | Amberlyst-15, PPA | Toluene, Xylene, or Neat, 80-150 °C | Catalyst is easily filtered off, simplifying purification. PPA is very powerful. | Can be less reactive, PPA work-up is difficult.[1] |
| Mechanochemical | NaHSO₄ (with grinding) | Solvent-free, Room Temp. | Environmentally friendly (green chemistry), avoids bulk solvents, simplified work-up. | Requires specialized ball-milling equipment, may not be suitable for all scales.[12] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
Materials:
-
Methyl 4-hydrazinobenzoate hydrochloride (1.0 eq)
-
Butan-2-one (Methyl ethyl ketone, 1.1 eq)
-
Polyphosphoric Acid (PPA) or 85% Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydrazinobenzoate hydrochloride (e.g., 5.0 g).
-
Reagent Addition: Add butan-2-one (1.1 eq) to the flask.
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 25 g of PPA) to the stirring mixture. Caution: This may be exothermic.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC every 30 minutes until the starting hydrazine has been consumed (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until the pH is neutral (pH 7-8). Caution: Vigorous CO₂ evolution will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[7]
-
Washing: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound as a solid.
Visualizations
Caption: Overall workflow from starting materials to the final purified product.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of the Biological Activity of Methyl 2,3-dimethyl-1H-indole-5-carboxylate and Structurally Related Indole Analogs
A detailed guide for researchers and drug development professionals on the biological activities of substituted indole-5-carboxylates, supported by experimental data and mechanistic insights.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] Among the vast family of indole derivatives, compounds bearing a carboxylate group at the 5-position have garnered significant attention for their potential as anticancer and antimicrobial agents.[4][5][6] This guide provides a comparative overview of the biological activity of Methyl 2,3-dimethyl-1H-indole-5-carboxylate and its analogs, summarizing key quantitative data and outlining the experimental protocols used for their evaluation.
Comparative Biological Activity
While direct comparative studies of this compound against a wide range of analogs are limited in publicly available literature, analysis of structure-activity relationship (SAR) studies on various indole carboxylate derivatives allows for a meaningful comparison. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the indole ring.
Antiproliferative and Anticancer Activity
Indole derivatives, including those with a carboxylate at the C5 position, have shown promising anticancer activity through various mechanisms, such as inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[1][7][8][9] The substitution pattern on the indole core plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.
For instance, studies on various indole derivatives have demonstrated that the presence of specific functional groups can enhance their antiproliferative effects. Halogen substitutions, particularly at the C5 position, have been associated with increased anticancer activity in some indole-based compounds.[10] Furthermore, the nature of the ester or amide group at the C5 position, along with substituents at other positions of the indole ring, can significantly modulate the biological activity.
The following table summarizes the antiproliferative activity of selected indole analogs, providing a basis for comparison. It is important to note that the specific activity of this compound is not extensively reported in the reviewed literature, and the data presented here for other analogs serves to highlight the impact of structural modifications.
Table 1: Antiproliferative Activity of Selected Indole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | Human Tumor Cells | Significant antimitotic activity at µM and sub-µM concentrations | [4] |
| Indole-sulfonamide derivative 30 (with 4-trifluoromethyl substituent) | HepG2 (Liver Cancer) | 7.37 | [11] |
| Indole-sulfonamide derivative 27 (with 4-methyl substituent) | HepG2 (Liver Cancer) | Potent activity | [11] |
| Indole-sulfonamide derivative 36 (with 4-chloro substituent) | HepG2 (Liver Cancer) | Potent activity | [11] |
| 5-Hydroxyindole-3-carboxylic acid ester derivative 5d (with 4-methoxy group) | MCF-7 (Breast Cancer) | 4.7 | [12] |
| Primaquine–indole carboxamide 2 | LNCaP (Prostate Cancer) | More potent than primaquine alone | [13][14] |
Note: IC50 is the half-maximal inhibitory concentration.
Antimicrobial Activity
Indole derivatives are also known for their broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[2][3][5][15] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. Similar to anticancer activity, the antimicrobial potency of indole-5-carboxylates is highly dependent on their substitution patterns.
The following table presents the minimum inhibitory concentration (MIC) values for selected indole analogs against various microorganisms, illustrating the structure-activity relationships in this context.
Table 2: Antimicrobial Activity of Selected Indole Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative 2c | Bacillus subtilis | 3.125 | [5] |
| Indole-triazole derivative 3c | Bacillus subtilis | 3.125 | [5] |
| Indole-thiadiazole derivative 2c | MRSA | More effective than ciprofloxacin | [5] |
| Indole-triazole derivative 3d | MRSA | More effective than ciprofloxacin | [5] |
| 5-substituted indole-2-carboxamide 14i | Klebsiella pneumoniae | 0.12 - 6.25 | [6] |
| 5-substituted indole-2-carboxamide 14j | Klebsiella pneumoniae | 0.12 - 6.25 | [6] |
| 5-substituted indole-2-carboxamide 14k | Escherichia coli | 0.12 - 6.25 | [6] |
Note: MIC is the minimum inhibitory concentration required to inhibit the visible growth of a microorganism.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of indole derivatives.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indole analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.[16][17]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the relationships between the chemical structures of indole analogs and their biological activities, as well as the experimental process, the following diagrams are provided.
Caption: Structure-Activity Relationship (SAR) for Anticancer Indole Analogs.
Caption: Experimental Workflow for the MTT-based Antiproliferative Assay.
Caption: Proposed Mechanisms of Anticancer Action for Indole Derivatives.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07060A [pubs.rsc.org]
A Researcher's Guide to Confirming Substituted Indole Structures with ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, such as substituted indoles, a core scaffold in many pharmaceutical agents. This guide provides a comparative analysis of ¹H and ¹³C NMR data for various substituted indoles, complete with detailed experimental protocols and a visual workflow to aid in the confirmation of their structures.
Comparative ¹H and ¹³C NMR Data for Substituted Indoles
The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency in an NMR experiment, resulting in a characteristic chemical shift (δ). The following tables summarize the ¹H and ¹³C NMR chemical shifts for a selection of substituted indoles, providing a valuable reference for structure verification. The data has been compiled from various scientific sources and is presented to facilitate easy comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Selected Substituted Indoles.
| Compound | Solvent | H-1 (NH) | H-2 | H-3 | H-4 | H-6 | H-7 | Other Signals |
| Indole | DMSO-d₆ | 11.09 (br s) | 7.39 (t, J=2.8) | 6.45 (t, J=2.0) | 7.55 (d, J=7.9) | 7.06 (t, J=7.5) | 7.37 (d, J=8.1) | |
| 5-Chloroindole | CDCl₃ | 8.1-12.0 (br s) | 7.1-7.3 | 6.4-6.5 (t or dd) | 7.6 (d) | 7.1-7.2 (dd) | 7.2-7.4 (d) | |
| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | - | 7.69 (s) | - | 8.35 (d, J=6.6) | 7.33-7.50 (m) | 7.33-7.50 (m) | 10.01 (s, CHO), 3.90 (s, CH₃)[1] |
| 1-Benzyl-1H-indole-3-carbaldehyde | CDCl₃ | - | 7.72 (s) | - | 8.28-8.38 (m) | 7.30-7.39 (m) | 7.16-7.22 (m) | 10.01 (s, CHO), 5.37 (s, CH₂), 7.30-7.39 (m, Ar-H)[1] |
| 1-Allyl-1H-indole-3-carbaldehyde | CDCl₃ | - | 7.74 (s) | - | 8.32 (d, J=6.3) | 7.32-7.39 (m) | 7.32-7.39 (m) | 10.02 (s, CHO), 5.99-6.07 (m, =CH), 5.17-5.36 (m, =CH₂), 4.80 (d, J=5.6, CH₂)[1] |
| 3-Iodo-1H-indole-2-carbonitrile | CDCl₃ | 8.98 (br s) | - | - | 7.49 (d, J=8.1) | 7.40-7.47 (m) | 7.30 (ddd) | |
| 1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile | CDCl₃ | - | - | - | 7.20 (d, J=9.1) | 7.04 (dd, J=9.1, 2.4) | 6.82 (d, J=2.4) | 7.15-7.35 (m, Ar-H), 5.47 (s, CH₂), 3.88 (s, OCH₃)[2] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Substituted Indoles.
| Compound | Solvent | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Signals |
| Indole | DMSO-d₆ | 124.1 | 102.1 | 128.2 | 120.7 | 118.8 | 120.0 | 111.4 | 135.7 | |
| 5-Chloroindole | - | ~125 | ~102 | ~128 | 112-122 | ~125 | 112-122 | 112-122 | ~134 | |
| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 137.90 | 118.09 | 125.29 | 124.04 | 122.94 | 122.04 | 109.87 | - | 184.43 (CHO), 33.69 (CH₃)[1] |
| 1-Benzyl-1H-indole-3-carbaldehyde | CDCl₃ | 138.43 | 118.53 | 125.53 | 124.17 | 123.09 | 122.19 | 110.35 | 137.48 | 184.62 (CHO), 50.95 (CH₂), 127.23, 128.41, 129.14, 135.30 (Ar-C)[1] |
| 1-Allyl-1H-indole-3-carbaldehyde | CDCl₃ | 138.28 | 118.42 | 125.46 | 124.06 | 123.01 | 122.16 | 110.28 | 137.32 | 184.58 (CHO), 131.75 (=CH), 119.07 (=CH₂), 49.54 (CH₂)[1] |
| 3-Iodo-1H-indole-2-carbonitrile | DMSO-d₆ | 111.4 | 72.0 | 128.9 | 126.6 | 122.0 | 121.8 | 112.8 | 137.0 | 114.3 (CN)[2] |
| 1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile | CDCl₃ | 113.5 | 69.4 | 130.2 | 112.2 | 156.3 | 119.1 | 102.7 | 132.7 | 115.3 (CN), 55.9 (OCH₃), 50.2 (CH₂), 126.9, 128.4, 129.2, 135.7 (Ar-C)[2] |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section details the methodology for sample preparation and data acquisition for the ¹H and ¹³C NMR analysis of substituted indoles.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the substituted indole sample.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the N-H proton of the indole ring.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Data Acquisition:
-
Instrument Setup: The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz, 400 MHz, or higher field spectrometer.[2]
-
Tuning and Shimming: The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical ¹H spectrum, 8 to 16 scans are usually sufficient.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
For ¹H NMR spectra, the signals are integrated to determine the relative number of protons corresponding to each peak.
-
Workflow for Structural Confirmation
The process of confirming the structure of a substituted indole using NMR spectroscopy follows a logical progression from sample preparation to final structure elucidation. The following diagram illustrates this workflow.
Figure 1. Workflow for the structural confirmation of substituted indoles using NMR analysis.
By following the outlined protocols and utilizing the provided comparative data, researchers can confidently employ ¹H and ¹³C NMR spectroscopy to verify the structures of novel and known substituted indoles, a critical step in the advancement of chemical and pharmaceutical research.
References
Mass Spectrometry for Molecular Weight Confirmation of Indole Esters: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate molecular weight confirmation is a critical step in the characterization of newly synthesized indole esters. Mass spectrometry stands as a cornerstone technique for this purpose, offering high sensitivity and accuracy. This guide provides a comparative overview of three common mass spectrometry ionization techniques—Electrospray Ionization (ESI), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the molecular weight confirmation of indole esters. We present supporting data, detailed experimental protocols, and a workflow diagram to aid in selecting the most appropriate method for your research needs.
Performance Comparison of Ionization Techniques
The choice of ionization technique is paramount and depends on the physicochemical properties of the indole ester, such as volatility, thermal stability, and polarity. The following tables summarize the key performance characteristics of ESI-MS, GC-MS, and MALDI-MS for the analysis of indole esters, based on available data and typical instrument performance.
Table 1: Quantitative Performance Comparison of Mass Spectrometry Techniques for Indole Ester Analysis
| Parameter | Electrospray Ionization (ESI-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Typical Mass Accuracy | < 5 ppm with high-resolution instruments[1] | Typically 10-100 ppm (nominal mass) | < 10 ppm with TOF analyzers |
| Sensitivity | High (low ng/mL to pg/mL)[1] | Moderate to High (pg to ng range) | High (fmol to amol) |
| Volatility Requirement | Not required | High | Not required |
| Thermal Stability | Not critical | Required | Not critical |
| Sample Polarity | Best for polar and ionizable compounds | Suitable for nonpolar to moderately polar compounds | Broad applicability, co-crystallization is key |
| Throughput | High, especially with direct infusion | Moderate, limited by chromatography run time | Very high, suitable for screening |
| Typical Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | M⁺• (molecular ion) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
Table 2: Example Mass Spectrometry Data for Indole Esters
| Compound | Ionization Technique | Theoretical m/z | Measured m/z | Observed Adduct | Source |
| Methyl indole-3-acetate | GC-MS (EI) | 189.0790 | 189 | M⁺• | [2][3] |
| ESI-MS/MS | 190.0863 | 190.086 | [M+H]⁺ | [3] | |
| Ethyl indole-2-carboxylate | GC-MS (EI) | 189.0790 | 189 | M⁺• | [4] |
| ESI-MS/MS | 190.0863 | 190.0863 | [M+H]⁺ | [4] | |
| Methyl-(5-fluoro-1H-indol-3-yl)-acetate | GC-MS (EI) | 207.0695 | 207 | M⁺• | [5] |
Experimental Workflows and Logical Relationships
A generalized workflow for mass spectrometry analysis provides a structured approach from sample preparation to data interpretation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the discussed mass spectrometry techniques.
Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is suitable for a wide range of indole esters, particularly those that are polar and soluble in common ESI solvents.
-
Sample Preparation:
-
Dissolve the synthesized indole ester in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution of approximately 1 mg/mL.[6]
-
Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[6]
-
For enhanced ionization, especially in positive ion mode, a small amount of formic acid (0.1% v/v) can be added to the final solution.
-
-
Instrumentation and Data Acquisition:
-
Ionization Mode: ESI in positive ion mode is generally preferred for indole esters due to the presence of the nitrogen atom in the indole ring, which can be readily protonated.[1]
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings (Typical):
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Gas Flow: 400-600 L/hr
-
Mass Range: Scan a range appropriate for the expected molecular weight of the indole ester (e.g., m/z 100-1000).
-
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. Other common adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed.
-
Compare the measured m/z value with the calculated theoretical exact mass of the expected indole ester. A mass accuracy of <5 ppm is typically expected with high-resolution instruments.[1]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for volatile and thermally stable indole esters. Derivatization may be necessary for less volatile compounds.
-
Sample Preparation:
-
Dissolve the indole ester in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
If the indole ester has low volatility due to polar functional groups (e.g., free carboxylic acids, though the focus here is on esters), derivatization (e.g., silylation) may be required to increase volatility.[7]
-
-
Instrumentation and Data Acquisition:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[8]
-
Injection: Inject 1 µL of the sample into the GC inlet, typically in split or splitless mode depending on the concentration.
-
GC Oven Program (Example):
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10-20 °C/min.
-
Hold at 280 °C for 5-10 minutes.[8]
-
-
Mass Spectrometer Settings:
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•) in the mass spectrum. EI is a "hard" ionization technique, so fragmentation is expected. The molecular ion peak may be of low intensity or absent for some compounds.
-
Analyze the fragmentation pattern to support the structural confirmation.
-
Protocol 3: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a powerful technique for high-throughput analysis and is suitable for a wide range of indole esters, including those that are less soluble in typical ESI solvents.
-
Sample and Matrix Preparation:
-
Prepare a stock solution of the indole ester in a suitable solvent (e.g., acetonitrile, methanol, or THF) at a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix. For small molecules like indole esters, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common. Recently, nitro-indole derivatives have been shown to be effective matrices for indole-containing compounds.[4][5][9]
-
Mix the sample solution and the matrix solution in a ratio of approximately 1:1 to 1:10 (v/v).
-
-
Sample Spotting and Crystallization:
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the solvent to evaporate at room temperature, leading to the co-crystallization of the sample and matrix. The quality of the crystallization is crucial for good signal intensity.
-
-
Instrumentation and Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used.
-
Laser: A pulsed nitrogen laser (337 nm) or a Nd:YAG laser (355 nm) is commonly used.
-
Mass Analyzer: Time-of-Flight (TOF) analyzers are most common with MALDI.
-
Acquisition: Acquire spectra by firing the laser at different positions within the sample spot and averaging the spectra.
-
-
Data Analysis:
-
Identify the protonated molecule [M+H]⁺ or other cationized species like [M+Na]⁺ or [M+K]⁺.
-
Compare the measured m/z to the theoretical exact mass for molecular weight confirmation.
-
Alternative Technique for Molecular Weight Confirmation
While mass spectrometry is the primary tool for molecular weight determination, other techniques can provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structural elucidation, certain NMR techniques can be used to estimate or confirm molecular weight, particularly for pure samples.
-
DOSY (Diffusion-Ordered Spectroscopy): This 2D NMR experiment separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. By calibrating with standards of known molecular weight, the molecular weight of an unknown compound can be estimated. This method is particularly useful for confirming the formation of dimers or aggregates in solution.[10]
-
Quantitative NMR (qNMR): If the structure is known, qNMR can be used to determine the purity of a sample, which, in conjunction with other data, can support the molecular weight assignment.
Protocol: Molecular Weight Estimation by DOSY-NMR
-
Sample Preparation: Dissolve a precise amount of the indole ester and an internal standard of known molecular weight and concentration in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a 2D DOSY spectrum. This experiment uses a pulsed field gradient to measure the diffusion of molecules.
-
Data Processing: Process the 2D data to obtain a spectrum where the y-axis corresponds to the diffusion coefficient.
-
Analysis: Compare the diffusion coefficient of the indole ester to that of the internal standard. Using the Stokes-Einstein equation as a basis, the molecular weight can be estimated relative to the standard. For more accurate determination, a calibration curve with several standards can be constructed.[10]
Conclusion
The selection of an appropriate mass spectrometry technique for the molecular weight confirmation of indole esters is a critical decision that impacts the quality and reliability of the analytical data. ESI-MS is a versatile method for a wide range of indole esters, especially those amenable to analysis in solution. GC-MS is a robust technique for volatile and thermally stable compounds. MALDI-MS offers high throughput and is an excellent choice for rapid screening and for compounds that are challenging to analyze by ESI or GC-MS. By understanding the principles, advantages, and limitations of each technique, and by following well-defined experimental protocols, researchers can confidently confirm the molecular weight of their synthesized indole esters, a crucial step in the path of drug discovery and development.
References
- 1. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. notulaebotanicae.ro [notulaebotanicae.ro]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Indole Synthesis: From Classic Methods to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile synthetic methodologies for its construction remains a focal point of chemical research. This guide provides a comprehensive and objective comparison of various catalytic systems for indole synthesis, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Catalytic Systems
The following tables summarize quantitative data for the synthesis of representative indole derivatives using a variety of catalytic methods. These examples have been selected to provide a comparative overview of the performance of each catalyst class under reported conditions.
Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted and 2,3-Disubstituted Indoles
| Indole Synthesis Method | Catalyst | Catalyst Loading (mol%) | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Indole Synthesis | Zinc Chloride (ZnCl₂) | Stoichiometric | Phenylhydrazine, Acetophenone | None (neat) | 170 | 0.1 | 72-80 | [1] |
| Bischler-Möhlau Synthesis | None (Microwave-assisted) | - | N-Phenacylaniline, Anilinium bromide | None (solid-state) | MW (540W) | 0.02 | 71 | [1] |
| Larock Indole Synthesis | Palladium(II) Acetate (Pd(OAc)₂) | 5 | o-Iodoaniline, Diphenylacetylene | DMF | 100 | Not Specified | >80 | [2] |
| Copper-Catalyzed Synthesis | Copper(I) Iodide (CuI) | 10 | o-Iodoaniline, Phenylacetylene | DMSO | 130 | Not Specified | up to 88 | [3] |
| Gold-Catalyzed Cyclization | Sodium tetrachloroaurate (NaAuCl₄) | 2-4 | 2-Alkynylaniline | iPrOH | RT | 3 | High | [4] |
Table 2: Comparison of Catalysts for the Synthesis of 3-Substituted Indoles
| Indole Synthesis Method | Catalyst | Catalyst Loading (mol%) | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Organocatalytic Friedel-Crafts | Chiral Imidazolidinone | 2 | Indole, α,β-Unsaturated Aldehyde | Not Specified | Not Specified | Not Specified | 62-89 | 80-93 | [5] |
| Iron-Catalyzed Fischer Indole | Iron(III) Chloride (FeCl₃) | Not Specified | Phenylhydrazine, Ketone | Not Specified | Not Specified | Not Specified | High | N/A | [6] |
| Biocatalytic Synthesis | Tryptophan Synthase (TrpS) | - | Indole, L-Serine | Aqueous buffer | Not Specified | Not Specified | High | >99 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Fischer Indole Synthesis of 2-Phenylindole using Zinc Chloride
Procedure:
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour to form acetophenone phenylhydrazone.[1]
-
The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.[1]
-
The crude phenylhydrazone (10 g, 0.048 mol) is mixed with anhydrous zinc chloride (40 g) and heated in a sand bath to 170°C.[1]
-
The temperature is maintained for 5-6 minutes, during which ammonia evolution is observed.[1]
-
The mixture is cooled, and the resulting solid mass is treated with 40 mL of 1:1 concentrated hydrochloric acid and water.[1]
-
The crude 2-phenylindole is collected by filtration, washed with 20% hydrochloric acid, and then with water.[1]
-
The solid is boiled with 600 mL of 95% ethanol, decolorized with activated charcoal, and filtered.[1]
-
Upon cooling, 2-phenylindole crystallizes and is collected by filtration and washed with cold ethanol.
-
Yield: 72-80%.[1]
Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
Procedure:
-
Step 1: Synthesis of N-Phenacylanilines. Equimolecular amounts of an aniline and a phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[1]
-
Step 2: Microwave-Assisted Cyclization. The crude N-phenacylaniline is mixed with anilinium bromide.
-
The solid mixture is subjected to microwave irradiation at 540 W for 45-60 seconds.[1]
-
One-Pot Variation: A 2:1 mixture of the aniline and phenacyl bromide is irradiated directly, leading to improved yields.[1]
-
Yield: 71% (two-step), 52-75% (one-pot).[1]
Palladium-Catalyzed Larock Indole Synthesis
Procedure:
-
To a reaction vessel under an inert atmosphere, add the o-haloaniline (e.g., o-iodoaniline), the disubstituted alkyne (typically 2-5 equivalents), the palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and a base (e.g., K₂CO₃).
-
Add a suitable solvent (e.g., DMF) and heat the mixture to the required temperature (often around 100°C).
-
Stir the reaction until completion, as monitored by TLC or GC-MS.
-
After cooling, the reaction mixture is typically diluted with a suitable solvent and washed with water.
-
The organic layer is dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Yield: Often exceeding 80%.[2]
Copper-Catalyzed Synthesis of Multisubstituted Indoles
Procedure:
-
In a reaction vessel, combine the aryl iodide, enamine, CuI (10 mol%), Johnphos as the ligand, and KHCO₃ as the base.[3]
-
Add DMSO as the solvent and heat the mixture to 130°C.[3]
-
The reaction progress is monitored by an appropriate analytical technique.
-
Upon completion, the reaction is cooled to room temperature.
-
Standard aqueous workup is performed, followed by extraction with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
Purification by column chromatography affords the desired multisubstituted indole.
-
Yield: Up to 88%.[3]
Biocatalytic Synthesis of Tryptophan Analogs using Tryptophan Synthase (TrpS)
Procedure:
-
A reaction mixture is prepared in an aqueous buffer (e.g., potassium phosphate buffer, pH 7.5-8.0).
-
The substrates, an indole analog and L-serine, are added to the buffer.
-
The reaction is initiated by the addition of the purified tryptophan synthase enzyme (or a cell lysate containing the overexpressed enzyme).
-
The reaction is incubated at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
The reaction progress is monitored by HPLC or LC-MS.
-
Upon completion, the enzyme is removed by precipitation (e.g., with ethanol) or by using an immobilized enzyme preparation.
-
The supernatant is then purified, often by ion-exchange chromatography, to isolate the desired tryptophan analog.
-
Yield: Typically high, with excellent enantiopurity (>99% ee).
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate a generalized experimental workflow for catalyst comparison and a decision-making flowchart for selecting the optimal catalyst.
Caption: Generalized experimental workflow for comparing different catalysts in indole synthesis.
Caption: Decision-making flowchart for selecting a suitable catalyst for indole synthesis.
Conclusion
The synthesis of indoles has a rich history, and the catalytic toolbox available to chemists continues to expand. Classical methods like the Fischer and Bischler-Möhlau syntheses remain relevant, particularly for their cost-effectiveness and scalability, despite often requiring harsh conditions. Transition metal catalysis, dominated by palladium and increasingly featuring copper and gold, offers milder reaction conditions, broader functional group tolerance, and novel bond-forming strategies. For asymmetric synthesis, organocatalysis and biocatalysis have emerged as powerful tools, providing access to chiral indole-containing molecules with high enantioselectivity.
The choice of catalyst is ultimately a multi-faceted decision that depends on the specific target molecule, desired substitution pattern, stereochemical requirements, and practical considerations such as cost and scalability. This guide provides a framework for making an informed decision by presenting a comparative overview of the performance and experimental considerations for a range of catalytic systems. As the field of catalysis continues to evolve, so too will the strategies for constructing this vital heterocyclic motif.
References
- 1. benchchem.com [benchchem.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
A Comparative Guide to Validating the Purity of Synthesized Methyl 2,3-dimethyl-1H-indole-5-carboxylate by High-Performance Liquid Chromatography
This guide provides a comprehensive methodology for validating the purity of synthesized Methyl 2,3-dimethyl-1H-indole-5-carboxylate using High-Performance Liquid Chromatography (HPLC). The protocol herein is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of their synthesized compounds. This document presents a detailed experimental protocol, a comparative data analysis, and an overview of alternative validation techniques.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate determination of its purity is critical for ensuring the reliability and reproducibility of subsequent research and development activities. HPLC is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for purity assessment of synthesized organic compounds.
This guide outlines a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar indole derivatives. The method's performance is compared against a hypothetical analytical standard to provide a clear benchmark for purity assessment.
Experimental Protocol: Purity Determination by HPLC
A detailed protocol for the HPLC analysis is provided below. This method is based on established procedures for the analysis of similar indole compounds.[1][2][3][4]
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution of indole derivatives.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Sample Preparation: The synthesized this compound and a certified reference standard (if available) are dissolved in methanol to a concentration of 1 mg/mL. The solutions are then filtered through a 0.45 µm syringe filter before injection.
2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
2.3. Purity Calculation
The purity of the synthesized compound is determined by the area percentage method. The percentage purity is calculated as follows:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation and Comparison
The following table summarizes hypothetical experimental data obtained from the HPLC analysis of the synthesized this compound compared to a commercially available analytical standard, which typically has a purity of >98%.[5][6][7]
| Sample | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Analytical Standard | 12.5 | 1500 | >99.0 |
| Synthesized Compound | 12.5 | 1450 | 98.5 |
| Impurity 1 | 8.2 | 15 | 1.0 |
| Impurity 2 | 14.1 | 7.5 | 0.5 |
The data indicates that the synthesized compound has a purity of 98.5%, which is comparable to high-quality commercial standards. The retention time of the main peak in the synthesized sample matches that of the analytical standard, confirming the compound's identity.
Visualization of the HPLC Purity Validation Workflow
The following diagram illustrates the logical workflow of the HPLC purity validation process.
Caption: Workflow for HPLC Purity Validation.
Comparison with Other Analytical Techniques
While HPLC is a robust method for purity determination, other analytical techniques can provide complementary information.
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be an excellent alternative for purity analysis. Commercial standards for similar indole compounds are often certified by GC.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized compound and any detected impurities.[8][9]
-
Thin Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive technique that can be used for preliminary purity assessment and reaction monitoring, though it is generally not quantitative.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 4. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. labproinc.com [labproinc.com]
- 6. labproinc.com [labproinc.com]
- 7. Methyl indole-5-carboxylate 99 1011-65-0 [sigmaaldrich.com]
- 8. iris.unina.it [iris.unina.it]
- 9. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2,3-Dimethylindole Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2,3-dimethylindole derivatives have emerged as a promising class of agents with significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 2,3-dimethylindole derivatives, evaluating their cytotoxic effects against various cancer cell lines and comparing their performance with established anticancer agents. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, relevant biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Quantitative Analysis: Cytotoxicity of 2,3-Dimethylindole Derivatives
Recent studies have focused on the synthesis and cytotoxic evaluation of a series of substituted 2,3-dimethylindoles. The following tables summarize the in vitro anticancer activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of these derivatives against a panel of human cancer cell lines. For comparison, the cytotoxic activities of standard chemotherapeutic agents against similar cancer cell lines are also presented.
Table 1: Cytotoxic Activity (IC50 in µM) of 2,3-Dimethylindole Derivatives
| Compound ID | Substitution Pattern | ACHN (Kidney) | Panc1 (Pancreas) | Calu1 (Lung) | H460 (Non-small cell lung) | HCT116 (Colon) |
| 3a | 5-fluoro-2,3-dimethyl-1H-indole | - | 3.1 | 2.7 | - | - |
| 3b | 5-chloro-2,3-dimethyl-1H-indole | - | 3.2 | 2.8 | - | - |
| 3c | 5-bromo-2,3-dimethyl-1H-indole | - | - | - | - | - |
| 3d | 2,3,5-trimethyl-1H-indole | - | - | - | - | - |
| 5d | 6-chloro-1,2,3,4-tetrahydrocarbazole | - | - | 2.5 | - | - |
Data extracted from "Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles"[1][2][3][4][5]
Table 2: Cytotoxic Activity (IC50 in µM) of Standard Anticancer Drugs
| Drug | Mechanism of Action | A549 (Lung) | HCT116 (Colon) | Panc1 (Pancreas) |
| Doxorubicin | Topoisomerase II inhibitor | 0.05 - 0.2 | 0.1 - 0.5 | 0.1 - 1.0 |
| Cisplatin | DNA cross-linking agent | 1.0 - 5.0 | 0.5 - 2.0 | 1.0 - 10.0 |
| Gemcitabine | Nucleoside analog | 0.01 - 0.1 | 0.005 - 0.05 | 0.01 - 1.0 |
| Paclitaxel | Microtubule stabilizer | 0.001 - 0.01 | 0.001 - 0.01 | 0.005 - 0.05 |
Note: IC50 values for standard drugs can vary depending on the specific experimental conditions and cell line passage number. The values presented here are approximate ranges based on published literature.
Structure-Activity Relationship (SAR) Insights
The preliminary data from Table 1 suggests several key SAR trends for the anticancer activity of 2,3-dimethylindole derivatives:
-
Halogen Substitution at the 5-position: The presence of a halogen (fluoro or chloro) at the 5-position of the indole ring (compounds 3a and 3b ) appears to be crucial for cytotoxic activity against pancreatic (Panc1) and lung (Calu1) cancer cell lines.
-
Nature of the Halogen: A direct comparison between the fluoro (3a ) and chloro (3b ) substituents does not indicate a significant difference in potency, suggesting that the electronegativity and size of the halogen may play a complex role.
-
Fused Ring System: The tetrahydrocarbazole derivative 5d , which can be considered a constrained analog of a 2,3-disubstituted indole, demonstrated the highest potency against the Calu1 lung cancer cell line. This suggests that the rigidity of the fused ring system may be beneficial for activity.
Experimental Protocols
The following is a detailed methodology for the MTT cytotoxicity assay, a colorimetric assay for assessing cell metabolic activity, which was utilized to determine the IC50 values presented in this guide.[2][6][7][8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The 2,3-dimethylindole derivatives and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of the test compounds is added to the wells. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism: Signaling Pathways
Indole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[1][9][10] The PI3K/Akt/mTOR pathway is a key regulator of cell growth and is often dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway and potential points of inhibition by anticancer compounds.
Caption: Potential inhibition points of 2,3-dimethylindole derivatives in the PI3K/Akt/mTOR pathway.
The following diagram illustrates the general workflow for the in vitro screening of novel anticancer compounds, from synthesis to the determination of cytotoxic activity.
Caption: A typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
Conclusion
The preliminary structure-activity relationship studies of 2,3-dimethylindole derivatives reveal them as a promising class of cytotoxic agents against various cancer cell lines. The data presented in this guide highlights the importance of substitutions at the 5-position of the indole ring and the potential benefits of a rigidified tetrahydrocarbazole scaffold. Compared to some standard chemotherapeutic drugs, the potency of the initial hits is in the low micromolar range, indicating that further optimization is necessary to enhance their anticancer efficacy. Future studies should focus on expanding the library of derivatives to further probe the SAR, elucidating the precise molecular targets and mechanisms of action, and evaluating the in vivo efficacy and toxicity of the most promising compounds. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of anticancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity: A Comparative Analysis of Novel Indole Compounds and Doxorubicin
For Immediate Release
This guide provides a comprehensive in vitro comparison of the anticancer activity of recently developed novel indole compounds against the established chemotherapeutic agent, doxorubicin. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology research. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways to offer an objective overview of the therapeutic potential of these emerging indole derivatives.
Data Presentation: Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of several novel indole derivatives in comparison to doxorubicin across various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | Target/Class | IC50 (µM) of Indole Compound | IC50 (µM) of Doxorubicin | Reference |
| Compound 10b | A549 (Lung) | EGFR, p53-MDM2 modulator | 0.12 | Not Reported | [1] |
| K562 (Leukemia) | 0.01 | Not Reported | [1] | ||
| Compound 26 | HePG-2 (Liver) | Indole-thiazolidinedione-triazole hybrid | 4.43 | 4.46 | [2] |
| HCT-116 (Colorectal) | 4.46 | 5.18 | [2] | ||
| PC-3 (Prostate) | 8.03 | 8.72 | [2] | ||
| MCF-7 (Breast) | 3.18 | 4.13 | [2] | ||
| Compound U2 | MCF-7 (Breast) | Bcl-2 Inhibitor | 0.83 ± 0.11 | Not Reported | [3][4] |
| A549 (Lung) | 0.73 ± 0.07 | Not Reported | [3] | ||
| MDA-MB-231 (Breast) | 5.22 ± 0.55 | Not Reported | [3] | ||
| Compound 18c | Jurkat (Leukemia) | Indole-chalcone hybrid | 8.0 ± 1.4 | Not Reported | [5] |
| HCT116 (Colorectal) | 18.2 ± 2.9 | Not Reported | [5] | ||
| Compound 7a | HepG2 (Liver) | Pyrazole-indole hybrid | 6.1 ± 1.9 | 24.7 ± 3.2 | [6] |
| Compound 4f | HeLa (Cervical) | Passerini reaction product | 17.71 | 11.64 | [7] |
| MCF-7 (Breast) | 19.92 | 12.91 | [7] | ||
| Indole-curcumin derivative (27) | Hep-2 (Laryngeal) | Indole-curcumin hybrid | 12 | 10 | [2] |
| A549 (Lung) | 15 | 0.65 | [2] | ||
| HeLa (Cervical) | 4 | 1 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key in vitro assays used to evaluate anticancer activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The indole compounds and doxorubicin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted to the desired concentrations and added to the wells.[8]
-
Incubation: The plate is incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
-
Cell Treatment: Cells are exposed to the indole compounds or doxorubicin for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing PI and RNase A.
-
Incubation: The cells are incubated for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways implicated in the anticancer activity of novel indole compounds and a typical experimental workflow.
Caption: Workflow for in vitro evaluation of anticancer compounds.
Caption: Inhibition of Bcl-2 by indole compounds to induce apoptosis.[3][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Anticancer and Antioxidant Activity[v1] | Preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 5- and 6-Substituted Indoles
For researchers, scientists, and drug development professionals, a nuanced understanding of molecular structure is paramount. In the realm of indole chemistry—a cornerstone of many pharmaceutical compounds—the seemingly subtle shift of a substituent from the 5- to the 6-position on the benzene ring can induce significant changes in physicochemical and biological properties. This guide provides an objective, data-driven comparison of 5- and 6-substituted indole isomers, focusing on their distinct spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
The position of a substituent on the indole scaffold directly influences the electron density distribution across the bicyclic system. This, in turn, dictates the molecule's interaction with electromagnetic radiation, resulting in unique spectral fingerprints for each isomer. Discerning these differences is crucial for unambiguous identification, purity assessment, and understanding structure-activity relationships during the drug discovery and development process.
This guide will primarily focus on two representative pairs of isomers: 5-bromoindole vs. 6-bromoindole and 5-methoxyindole vs. 6-methoxyindole, leveraging available spectral data to highlight key comparative points.
Spectroscopic Data Comparison: A Tabular Overview
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry, offering a side-by-side comparison of the 5- and 6-substituted isomers.
Bromoindole Isomers
Table 1: ¹H NMR and ¹³C NMR Data for Bromoindole Isomers (in CDCl₃)
| Position | 5-Bromoindole ¹H (ppm) | 6-Bromoindole ¹H (ppm) | 5-Bromoindole ¹³C (ppm) | 6-Bromoindole ¹³C (ppm) |
| 1 (N-H) | ~8.1 (br s)[1] | ~8.1 (br s) | - | - |
| 2 | 7.25 (t)[1] | ~7.2 | 125.0 | 125.1 |
| 3 | 6.47 (t)[1] | ~6.5 | 102.5 | 102.3 |
| 3a | - | - | 129.6 | 127.3 |
| 4 | 7.76 (d)[1] | ~7.5 | 124.8 | 122.2 |
| 5 | - | 7.31 (dd) | 114.1 | 123.1 |
| 6 | 7.20 (dd)[1] | - | 123.0 | 115.9 |
| 7 | 7.15 (d)[1] | 7.55 (d) | 112.5 | 113.9 |
| 7a | - | - | 134.7 | 136.3 |
Table 2: Key IR Absorptions and Mass Spectrometry Data for Bromoindole Isomers
| Spectroscopic Method | 5-Bromoindole | 6-Bromoindole |
| IR (cm⁻¹) | 3410 (N-H), 3100-3000 (C-H, arom.), 1615, 1450 (C=C, arom.), 540 (C-Br)[2] | N-H stretch, Aromatic C-H and C=C stretches, C-Br stretch region |
| Mass Spec. (m/z) | 195/197 (M⁺)[2] | 195/197 (M⁺)[3] |
Methoxyindole Isomers
Table 3: ¹H NMR and ¹³C NMR Data for Methoxyindole Isomers (in CDCl₃)
| Position | 5-Methoxyindole ¹H (ppm) | 6-Methoxyindole ¹H (ppm) | 5-Methoxyindole ¹³C (ppm) | 6-Methoxyindole ¹³C (ppm) |
| 1 (N-H) | ~7.9 (br s) | ~7.9 (br s) | - | - |
| 2 | ~7.2 | ~7.1 | 124.9 | 122.8 |
| 3 | ~6.4 | ~6.4 | 102.4 | 101.4 |
| 3a | - | - | 128.8 | 123.0 |
| 4 | 7.03 (d) | 6.74 (dd) | 100.8 | 109.9 |
| 5 | - | 6.89 (d) | 154.0 | 121.5 |
| 6 | 6.87 (dd) | - | 111.7 | 156.6 |
| 7 | 7.25 (d) | 7.50 (d) | 111.6 | 94.9 |
| 7a | - | - | 131.5 | 136.2 |
| -OCH₃ | 3.90 (s) | 3.85 (s) | 56.1 | 55.7 |
Table 4: Key IR Absorptions and Mass Spectrometry Data for Methoxyindole Isomers
| Spectroscopic Method | 5-Methoxyindole | 6-Methoxyindole |
| IR (cm⁻¹) | ~3400 (N-H), ~2950, 2850 (C-H, aliph.), ~1620, 1490 (C=C, arom.), ~1220 (C-O) | ~3400 (N-H), ~2950, 2850 (C-H, aliph.), ~1620, 1480 (C=C, arom.), ~1210 (C-O) |
| Mass Spec. (m/z) | 147 (M⁺) | 147 (M⁺) |
Experimental Protocols
Reproducible and reliable data acquisition is fundamental to comparative spectroscopic analysis. The following sections detail generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard workflow for NMR analysis provides the foundation for acquiring high-quality, comparable data.
Caption: Generalized workflow for NMR spectroscopic analysis.
-
¹H NMR Acquisition: A standard single-pulse sequence is typically used. For quantitative results, a relaxation delay (D1) of 1-5 seconds is recommended, with 8-16 scans being sufficient for most samples.[4]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 256-1024 or more) and a relaxation delay of 2 seconds are generally required to achieve an adequate signal-to-noise ratio.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups.
-
Sample Preparation (Solids): The most common methods are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.[5] For ATR, the solid sample is simply placed in direct contact with the crystal. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[6]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the indole chromophore.
-
Sample Preparation: A dilute solution of the indole isomer is prepared in a UV-transparent solvent, such as methanol, ethanol, or cyclohexane. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline spectrum of the solvent in a cuvette is recorded first. The sample solution is then placed in the beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers.
-
Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source is commonly used for this class of compounds. EI is a "hard" ionization technique that leads to significant fragmentation, providing a structural fingerprint.[7][8]
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Data Acquisition: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9] The resulting positively charged ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
Interpreting the Spectroscopic Differences
The position of the substituent (5- vs. 6-) alters the electronic environment of the indole ring, leading to predictable, albeit sometimes subtle, differences in the spectra.
Caption: Influence of substituent position on spectroscopic data.
-
¹H NMR: The chemical shifts of the protons on the benzene portion of the indole ring (H-4, H-5, H-6, H-7) are most affected. An electron-withdrawing group like bromine will deshield (shift downfield) adjacent protons, while an electron-donating group like methoxy will shield (shift upfield) them. The specific pattern of doublets and doublets of doublets, and their respective coupling constants, provides a clear distinction between the 5- and 6-isomers.
-
¹³C NMR: The effect of the substituent is most pronounced on the carbon to which it is directly attached (C-5 or C-6) and the adjacent carbons. The chemical shifts of all carbons in the benzene ring are altered, providing a unique fingerprint for each isomer.
-
IR Spectroscopy: While many of the fundamental indole ring vibrations will be similar, the C-substituent bond vibration (e.g., C-Br or C-O stretch) will be present. Furthermore, the substitution pattern on the benzene ring can influence the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).
-
UV-Vis Spectroscopy: The position of the substituent affects the energy of the π-π* electronic transitions. Substituents at the 5-position often have a more significant impact on the conjugation of the indole π-system, which can lead to noticeable shifts in the maximum absorption wavelengths (λₘₐₓ) compared to their 6-substituted counterparts.
-
Mass Spectrometry: While 5- and 6-substituted isomers will have the same molecular ion peak, their fragmentation patterns under EI conditions can differ. The position of the substituent can influence which fragmentation pathways are favored, potentially leading to different relative abundances of key fragment ions. However, for simple substituents like bromo or methoxy, the primary fragmentation may involve loss of the substituent or cleavage of the pyrrole ring, which can be similar for both isomers.
Conclusion
The spectroscopic comparison of 5- and 6-substituted indole isomers reveals distinct and interpretable differences across multiple analytical techniques. While the molecular weights are identical, the unique electronic environment created by the substituent at each position results in characteristic ¹H and ¹³C NMR chemical shifts, subtle variations in IR vibrational modes, shifts in UV-Vis absorption maxima, and potentially different mass spectral fragmentation patterns. For professionals in drug discovery and development, a thorough understanding and application of these spectroscopic techniques are indispensable for the definitive characterization and differentiation of these closely related but functionally distinct indole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methoxyindole(3189-13-7) 1H NMR [m.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 6-Bromo-1H-indole(52415-29-9) 13C NMR spectrum [chemicalbook.com]
Assessing the cytotoxicity of indole derivatives on cancer cell lines versus normal cell lines
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities. In oncology, indole derivatives have emerged as a promising class of anticancer agents, demonstrating selective cytotoxicity towards malignant cells while exhibiting lower toxicity to normal cells. This guide provides an objective comparison of the cytotoxic profiles of various indole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the identification and development of novel cancer therapeutics.
Comparative Cytotoxicity Data
The selective anticancer activity of indole derivatives is often quantified by comparing their half-maximal inhibitory concentration (IC50) values against cancer cell lines and non-cancerous cell lines. A lower IC50 value indicates higher cytotoxicity. A high ratio of IC50 (normal cell) / IC50 (cancer cell), known as the selectivity index, signifies a favorable therapeutic window. The following table summarizes the cytotoxic activity of several indole derivatives from recent preclinical studies.
| Indole Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Indazole derivative 6o | K562 (Leukemia) | 5.15 | HEK-293 (Embryonic Kidney) | 33.2 | 6.45 | [1] |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | HT-29 (Colon Adenocarcinoma) | 12.11 | MRC-5 (Fetal Lung Fibroblast) | Not toxic | >1 | [1] |
| Compound 1c | HepG2 (Liver Carcinoma) | 0.9 | HEK-293 (Embryonic Kidney) | >100 | >111 | [2] |
| Compound 1c | MCF-7 (Breast Adenocarcinoma) | 0.55 | LO2 (Liver) | >100 | >181 | [2] |
| Compound 1c | HeLa (Cervical Carcinoma) | 0.50 | MRC-5 (Fetal Lung Fibroblast) | >100 | >200 | [2] |
| (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1) | Jurkat (Leukemia) | 21.83 | MCF-10A (Non-tumorigenic breast) | >100 | >4.58 | [3] |
| (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1) | HL-60 (Leukemia) | 19.14 | Bj-5ta (Fibroblast) | >100 | >5.22 | [3] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic Adenocarcinoma) | 9.5 | WI-38 (Fetal Lung Fibroblast) | Safe | - | [4] |
| 28-indole-betulin derivative (EB355A) | MCF-7 (Breast Adenocarcinoma) | - | Normal human fibroblasts | No reduction in survival | - | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of cytotoxicity for indole derivatives.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[7][8] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]
Protocol:
-
Cell Preparation: Seed and treat cells with indole derivatives as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (10 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[13] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Preparation and Treatment: Culture and treat cells with indole derivatives for the desired time period.
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[13]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells. The PI fluorescence should be measured on a linear scale.
Visualizing Mechanisms of Action
Many indole derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest. The following diagrams illustrate a general experimental workflow and a simplified signaling pathway implicated in the anticancer activity of these compounds.
Many indole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and subsequent activation of caspases.[14]
Certain indole derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from undergoing mitosis. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.[15]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. kumc.edu [kumc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indole Synthesis: Classical Routes Versus Modern Catalytic Methods
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. Consequently, the development of efficient and versatile methods for its synthesis remains a critical focus of chemical research. This guide provides an objective comparison of seminal, classical indole syntheses—specifically the Fischer, Bischler-Mohlau, and Madelung methods—against contemporary transition-metal-catalyzed approaches. The performance of these methods is benchmarked on key metrics including reaction yield, time, temperature, and substrate compatibility, supported by detailed experimental protocols and mechanistic diagrams to inform methodology selection in a research and development context.
Quantitative Performance Benchmarking
The following tables summarize key quantitative data for the synthesis of representative indole derivatives using both classical and modern catalytic methods. These examples have been selected to provide a comparative overview of each method's performance under reported, optimized conditions.
Table 1: Comparative Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (neat) | 170 | 0.17 (10 min) | 72-80 |
| Bischler-Mohlau | α-Bromoacetophenone, Aniline | None | None (neat) | Reflux | Not Specified | Historically Low |
| Bischler-Mohlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.03 (2 min) | 71 |
| Larock Synthesis | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF | 100 | 24 | ~78 |
| C-H Activation | N-Aryl Imine (from Aniline and Acetophenone) | Pd(OAc)₂, O₂ | Toluene | 100 | 24 | ~85 |
Table 2: Comparative Synthesis of 2-Methylindole (Skatole)
| Method | Starting Materials | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Synthesis | Phenylhydrazine, Acetone | Zinc chloride (ZnCl₂) | Not Specified | 180 | Not Specified | Good |
| Madelung Synthesis | N-Acetyl-o-toluidine | Sodium amide (NaNH₂) | Ether (initially) | 240–260 | 0.5-0.7 | 80-83[1] |
| Modern Madelung | N-methyl-o-toluidine, Methyl benzoate | LiN(SiMe₃)₂ / CsF | TBME | 110 | 12 | up to 90[2] |
| Pd-Catalyzed Cyclization | 2-Alkynylaniline | Pd(OAc)₂ | 3% TPGS-750-M/Water | 80 | 6 | ~55 |
Experimental Protocols
Detailed methodologies for key examples are provided below to illustrate the practical execution of both classical and modern syntheses.
Protocol 1: Fischer Synthesis of 2-Phenylindole
-
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation and cooling. The crude phenylhydrazone is collected via filtration.
-
Step 2: Cyclization. The crude acetophenone phenylhydrazone (50 g) is thoroughly mixed with anhydrous zinc chloride (200 g). The mixture is heated in an oil bath to 170°C, at which point a vigorous exothermic reaction occurs, and the temperature rises rapidly. Once the reaction subsides, the mixture is heated for an additional 10 minutes.
-
Step 3: Workup and Purification. After cooling, the reaction mass is treated with a solution of 125 mL of concentrated hydrochloric acid in 125 mL of water. The resulting solid is pulverized and washed thoroughly with water, then with 40-60°C petroleum ether. The crude 2-phenylindole is purified by recrystallization from 95% ethanol after decolorizing with activated charcoal. The final yield is typically 72-80%.
Protocol 2: Microwave-Assisted Bischler-Mohlau Synthesis of 2-Arylindoles
-
Step 1: Formation of N-Phenacylanilines (One-Pot). In a solid-state reaction, the desired aniline (2 equivalents) and phenacyl bromide (1 equivalent) are thoroughly mixed at room temperature.
-
Step 2: Microwave-Assisted Cyclization. The solid mixture from Step 1 is placed in a microwave reactor and irradiated at 540 W for 45-60 seconds.
-
Step 3: Purification. The resulting product is purified by column chromatography on silica gel to yield the corresponding 2-arylindole. Overall yields for this one-pot procedure are reported to be in the 52-75% range.[3]
Protocol 3: Modern Madelung Synthesis of N-Methyl-2-phenylindole
-
Reaction Setup. To an oven-dried Schlenk tube are added N-methyl-o-toluidine (0.5 mmol, 1.0 equiv.), methyl benzoate (0.6 mmol, 1.2 equiv.), LiN(SiMe₃)₂ (1.5 mmol, 3.0 equiv.), CsF (1.5 mmol, 3.0 equiv.), and TBME (tert-butyl methyl ether) (2.0 mL) under an argon atmosphere.
-
Reaction Execution. The sealed tube is placed in a preheated oil bath at 110°C and stirred for 12 hours.
-
Workup and Purification. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the N-methyl-2-phenylindole. Yields are reported up to 90%.[2]
Protocol 4: Palladium-Catalyzed C-H Activation/Bisamination for Indole Synthesis
-
Reaction Setup. In a glovebox, a reaction tube is charged with PdBr₂ (0.02 mmol, 10 mol%), CyPPh₂ (dicyclohexylphenylphosphine, 0.04 mmol, 20 mol%), and Cs₂CO₃ (0.6 mmol, 3.0 equiv.). The tube is sealed, removed from the glovebox, and vinyl bromide (0.2 mmol, 1.0 equiv.), diaziridinone (0.24 mmol, 1.2 equiv.), and 1,4-dioxane (1.0 mL) are added under an argon atmosphere.
-
Reaction Execution. The reaction mixture is stirred at 145°C for 24 hours.
-
Workup and Purification. After cooling to room temperature, the mixture is filtered through a pad of Celite, eluting with ethyl acetate. The filtrate is concentrated, and the resulting residue is purified by preparative thin-layer chromatography (PTLC) to yield the desired indole.[4]
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical relationships and reaction pathways discussed.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 2,3-dimethyl-1H-indole-5-carboxylate
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Methyl 2,3-dimethyl-1H-indole-5-carboxylate with appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Chemical and Physical Properties
While a comprehensive hazard profile for this compound is not fully documented, the available data for the compound and its structural analogs suggest that it should be handled with care.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Boiling Point | 357.7 ± 37.0 °C at 760 mmHg[1] |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Flash Point | 170.1 ± 26.5 °C[1] |
| Appearance | White to light yellow solid[1] |
| Solubility | Soluble in organic solvents such as ethanol and ether[1] |
Note: Data is based on available information and should be used for guidance. Treat the compound with caution in the absence of a complete toxicological profile.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach encompassing segregation, containment, labeling, and transfer.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or unwanted solid this compound, along with contaminated materials such as weighing paper, gloves, and pipette tips, in a designated and clearly labeled solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Containment:
-
Use containers that are in good condition, free of leaks, and compatible with the chemical waste.
-
Keep waste containers securely closed at all times, except when adding waste.
3. Waste Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The approximate quantity of the waste.
-
The date when the waste was first added to the container.
-
The primary hazard(s) associated with the waste (e.g., "Irritant," "Handle with Care").
-
4. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and be under the control of laboratory personnel.
-
Ensure secondary containment, such as a chemical-resistant tray, is used to contain any potential leaks or spills.
5. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Methyl 2,3-dimethyl-1H-indole-5-carboxylate
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling Methyl 2,3-dimethyl-1H-indole-5-carboxylate, based on guidelines for similar indole derivatives.[2][3]
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a risk of splashing.[3][4][5] | Protects eyes and face from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination.[3][6] For chemicals with unknown toxicity, double gloving may be appropriate.[3][7] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent should be used to prevent inhalation of dust particles, especially when handling the solid compound.[2] If engineering controls are insufficient or during spill cleanup, a respirator may be required based on a risk assessment.[3][8] | Minimizes the risk of respiratory irritation from dust or aerosols. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[3][9] | Prevents accidental skin contact with the chemical. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and prevent contamination during the handling of this compound.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review any available SDS for the compound and for any solvents or reagents to be used.[2]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[5][10]
-
Assemble PPE: Don the appropriate PPE as detailed in the table above.
-
Prepare Work Area: Ensure the work area is clean, organized, and free of clutter to prevent spills.[3] Eyewash stations and safety showers should be readily accessible.[4][10]
2. Handling:
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[3][10] Use the smallest amount of the chemical necessary for the experiment.[3]
-
Weighing: Conduct weighing operations in a contained space or an area with local exhaust ventilation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][10]
-
Incompatibilities: Store away from strong oxidizing agents.[4][10]
Disposal Plan
Chemical waste must be managed in accordance with institutional, local, regional, and national regulations.
-
Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container. Do not empty into drains.[10]
-
Spill Cleanup:
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[4][8][10]
Experimental Workflow
The following diagram illustrates the key stages for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
